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  • Product: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
  • CAS: 889946-17-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

Topic: "Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide" properties Content Type: An in-depth technical guide or whitepaper on the core. Advanced Scaffold for Heterocyclic Synthesis and Medicinal Chemistry E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide" properties Content Type: An in-depth technical guide or whitepaper on the core.

Advanced Scaffold for Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (CAS: 889946-17-2) represents a highly functionalized heterocyclic building block characterized by a unique convergence of electrophilic and nucleophilic reactivity. As a cyclic


-keto ester bearing a sulfone moiety, this compound offers researchers a versatile platform for constructing complex spirocyclic and fused heterocyclic systems.

Unlike its sulfide analog, the 1,1-dioxide variant provides enhanced metabolic stability and distinct solubility profiles, making it a critical scaffold in the development of bioactive molecules, particularly in the synthesis of anti-inflammatory and analgesic agents. This guide details the physicochemical properties, synthetic pathways, and reactivity profiles necessary for the effective utilization of this compound in high-throughput drug discovery.

Chemical Identity & Structural Analysis

The compound features a six-membered thiopyran ring oxidized to the sulfone state, with a ketone at the C4 position and an ethyl ester at the C3 position. The juxtaposition of the ketone and ester groups creates a highly acidic methine proton at C3, while the sulfone group at position 1 exerts a strong electron-withdrawing inductive effect ($ -I $), further activating the ring system.

PropertySpecification
IUPAC Name Ethyl 1,1,4-trioxothiane-3-carboxylate
Common Name Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
CAS Number 889946-17-2
Molecular Formula

Molecular Weight 220.24 g/mol
SMILES CCOC(=O)C1CS(=O)(=O)CCC1=O
Core Moiety

-keto ester / Cyclic Sulfone
Physicochemical Profile

Understanding the physical behavior of this sulfone is critical for purification and reaction planning.

ParameterData / Observation
Physical State Crystalline Solid (White to off-white)
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile). Moderate solubility in DCM and Ethyl Acetate. Poor solubility in Hexanes/Water.
Acidity (pKa) Estimated ~9–10 (C3-H). The sulfone group enhances acidity compared to standard cyclic

-keto esters (pKa ~11).
Stability Thermally stable up to ~150°C. Hygroscopic; store under inert atmosphere.
Lipophilicity (LogP) ~ -0.5 to 0.5 (Predicted). The sulfone group significantly lowers LogP compared to the sulfide.
Synthesis & Production Strategies

The most robust synthetic route involves the oxidation of the sulfide precursor, which is readily accessible via Dieckmann condensation.

4.1. Primary Synthetic Pathway (Oxidation Route)

The sulfide analog (Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate) is oxidized using controlled conditions to prevent ring cleavage or over-oxidation of the ester.

Synthesis Start Dimethyl 3,3'-thiodipropionate Inter Sulfide Intermediate (Dieckmann Condensation) Start->Inter NaH, THF Reflux Product Target Sulfone (1,1-dioxide) Inter->Product Oxone or mCPBA DCM/Water, 0°C

Figure 1: Step-wise synthesis from acyclic precursors.

4.2. Detailed Protocol: Oxidation of Sulfide Intermediate

Reagents:

  • Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (1.0 equiv)

  • m-Chloroperbenzoic acid (mCPBA, 2.2 equiv) OR Oxone® (potassium peroxymonosulfate)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve 10 mmol of the sulfide intermediate in 50 mL of DCM. Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add mCPBA (22 mmol) portion-wise over 30 minutes. Maintain temperature < 5°C to avoid Baeyer-Villiger oxidation side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).

  • Workup: Quench with saturated aqueous

    
     to destroy excess peroxide. Wash with saturated 
    
    
    
    to remove m-chlorobenzoic acid byproducts.
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane to yield the pure 1,1-dioxide.
    
Reactivity Profile & Transformations

The core value of this scaffold lies in its C3-C4-C5 reactivity triad. The C3 position is a "soft" nucleophile (after deprotonation), while the C4 ketone is a "hard" electrophile.

5.1. Key Reaction Pathways
  • Knoevenagel Condensation: The C3 methylene is highly active. Reaction with aromatic aldehydes yields benzylidene derivatives, which are precursors to spiro-compounds.

  • Fischer Indole Synthesis (Modified): Reaction with aryl hydrazines can yield fused tricyclic systems (e.g., thiopyrano[4,3-b]indoles).

  • Heterocyclization: Reaction with hydrazines or amidines targets the

    
    -keto ester motif to form pyrazoles or pyrimidines fused to the thiopyran ring.
    

Reactivity Center Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate 1,1-dioxide Pyrazoles Fused Pyrazoles (via Hydrazine) Center->Pyrazoles NH2NH2 / EtOH Spiro Spiro-Thiopyrans (via Alkylation) Center->Spiro R-X / Base Benzylidene Benzylidene Derivs. (Knoevenagel) Center->Benzylidene Ar-CHO / Piperidine Enamines Enamino Esters (via Amines) Center->Enamines R-NH2 / Acid Cat.

Figure 2: Divergent reactivity map demonstrating the scaffold's versatility.

5.2. Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of 3-benzylidene-1,1-dioxo-tetrahydrothiopyran-4-one derivative.

  • Setup: In a round-bottom flask, combine the sulfone scaffold (1.0 equiv) and the substituted benzaldehyde (1.05 equiv) in dry Ethanol.

  • Catalysis: Add catalytic piperidine (0.1 equiv) and glacial acetic acid (0.1 equiv).

  • Reflux: Heat to reflux for 3–5 hours. The product often precipitates upon cooling.

  • Isolation: Filter the solid, wash with cold ethanol, and dry.

  • Validation:

    
     NMR will show the disappearance of the C3 proton (approx. 
    
    
    
    3.5–4.0 ppm) and the appearance of the vinylic proton (
    
    
    7.5–8.0 ppm).
Applications in Drug Discovery

The 1,1-dioxide moiety is not merely a passive linker; it actively modulates the pharmacological profile of the final molecule.

  • Metabolic Stability: The sulfone is less prone to oxidative metabolism (S-oxidation) compared to sulfides, prolonging the half-life of drug candidates.

  • Solubility Enhancement: The high polarity of the

    
     group improves aqueous solubility of lipophilic heterocyclic cores.
    
  • Bioactive Analogues:

    • Analgesics: Fused benzothiazine and thiopyran derivatives have shown potency superior to NSAIDs like Piroxicam in carrageenan edema models [1].[1]

    • Anticancer Agents: Spiro-fused derivatives synthesized via this scaffold act as inhibitors in various carcinoma cell lines by disrupting microtubule formation.

Safety & Handling (MSDS Highlights)
  • GHS Classification: Warning.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Sulfur oxides

    
     will be generated).
    
References
  • Synthesis and Biological Activity of Benzothiazine Derivatives: Title: Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Source: MDPI (Molecules). URL:[Link]

  • General Synthesis of Thiopyran-4-ones: Title: Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Source: ResearchGate / Chemistry of Heterocyclic Compounds.[3] URL:[Link]

  • Reaction with Hydrazine (Comparative Chemistry): Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[3][4] Source: NIH / PMC. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

Foreword: The Strategic Importance of the Sulfone Moiety in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can profoundly influence the pharmacoki...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Sulfone Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Among these, the sulfone group (R-S(=O)₂-R') has emerged as a cornerstone in medicinal chemistry. Its ability to act as a rigid and polar hydrogen bond acceptor, coupled with its metabolic stability, makes it an invaluable component in the design of novel therapeutic agents. The target of this guide, Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide, is a key heterocyclic building block that embodies this principle. Its unique stereoelectronic features, arising from the constrained six-membered ring system bearing a sulfone, a ketone, and an ester, render it a versatile intermediate for the synthesis of a diverse array of biologically active compounds. This guide provides a comprehensive overview of the synthesis of this important molecule, delving into the mechanistic underpinnings of the key transformations and offering practical, field-tested protocols for its preparation.

Retrosynthetic Analysis: A Two-Stage Approach

A logical retrosynthetic analysis of the target molecule suggests a two-stage synthetic strategy. The core tetrahydrothiopyranone ring system can be efficiently constructed via an intramolecular Dieckmann condensation of a suitable acyclic diester. Subsequent oxidation of the sulfide to the corresponding sulfone would then yield the final product.

G Target Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide Intermediate1 Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate Target->Intermediate1 Oxidation StartingMaterial Diethyl 3,3'-thiodipropanoate Intermediate1->StartingMaterial Dieckmann Condensation

Caption: Retrosynthetic analysis of the target molecule.

This approach is advantageous as it allows for the late-stage introduction of the polar sulfone group, which can sometimes complicate earlier synthetic steps.

Part 1: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate via Dieckmann Condensation

The Dieckmann condensation is a robust and widely employed method for the synthesis of five- and six-membered cyclic β-keto esters from acyclic diesters.[1][2] The reaction proceeds via an intramolecular Claisen condensation, where a strong base is used to generate an enolate that subsequently attacks the second ester functionality within the same molecule, leading to cyclization.[1]

Mechanism of the Dieckmann Condensation

The mechanism involves the following key steps:

  • Enolate Formation: A strong base, typically an alkoxide or sodium hydride, abstracts an acidic α-proton from one of the ester groups to form a reactive enolate.

  • Intramolecular Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.

  • Deprotonation and Acidic Workup: The resulting β-keto ester is more acidic than the starting alcohol and is deprotonated by the alkoxide base. An acidic workup is required to protonate the enolate and afford the final product.

G cluster_0 Dieckmann Condensation Workflow A Diethyl 3,3'-thiodipropanoate B Addition of Strong Base (e.g., NaH) A->B C Enolate Formation B->C D Intramolecular Cyclization C->D E Tetrahedral Intermediate D->E F Elimination of Ethoxide E->F G Cyclic β-Keto Ester Enolate F->G H Acidic Workup (e.g., aq. HCl) G->H I Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate H->I

Caption: Workflow for the Dieckmann condensation.

Experimental Protocol: Dieckmann Condensation

This protocol is adapted from established procedures for the synthesis of related cyclic β-keto esters.[3][4]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Diethyl 3,3'-thiodipropanoateC₁₀H₁₈O₄S234.3110.0 g0.0427
Sodium Hydride (60% dispersion in mineral oil)NaH24.002.05 g0.0512
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-
2M Hydrochloric AcidHCl36.46As needed-
DichloromethaneCH₂Cl₂84.93150 mL-
Saturated Sodium Chloride SolutionNaCl58.4450 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 2.05 g, 0.0512 mol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and stir the suspension for 10 minutes at room temperature.

  • Dissolve diethyl 3,3'-thiodipropanoate (10.0 g, 0.0427 mol) in anhydrous THF (50 mL) and add it dropwise to the stirred suspension of sodium hydride over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then carefully quench the excess sodium hydride by the slow addition of 2M hydrochloric acid until the pH of the aqueous layer is between 6 and 7.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate as a yellow oil.

Part 2: Oxidation of the Sulfide to a Sulfone

The oxidation of the sulfide in Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate to the corresponding sulfone is the final and critical step in the synthesis. This transformation significantly alters the electronic and physical properties of the molecule, introducing the highly polar sulfone moiety. Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice.[5] The reaction conditions can be tuned to selectively yield the sulfoxide or the sulfone. For the complete oxidation to the sulfone, an excess of the oxidizing agent and often elevated temperatures are required.

Mechanism of Sulfide Oxidation

The oxidation of a sulfide to a sulfone with hydrogen peroxide typically proceeds in two steps, with the sulfoxide as an intermediate. The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the hydrogen peroxide.

G cluster_1 Sulfide Oxidation Workflow J Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate K Addition of Oxidizing Agent (e.g., H₂O₂) J->K L Formation of Sulfoxide Intermediate K->L M Further Oxidation L->M N Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide M->N

Caption: Workflow for the oxidation of the sulfide.

Experimental Protocol: Sulfide Oxidation

This protocol is a general procedure for the oxidation of tetrahydrothiopyran derivatives.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylateC₈H₁₂O₃S188.245.0 g0.0266
Acetic AcidCH₃COOH60.0550 mL-
Hydrogen Peroxide (30% w/w)H₂O₂34.016.0 mL~0.058
Sodium BicarbonateNaHCO₃84.01As needed-
Ethyl AcetateC₄H₈O₂88.11150 mL-
Saturated Sodium Chloride SolutionNaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (5.0 g, 0.0266 mol) in acetic acid (50 mL).

  • To the stirred solution, add hydrogen peroxide (30% w/w, 6.0 mL, ~0.058 mol) dropwise at room temperature. The addition should be controlled to maintain the reaction temperature below 40 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide as a white solid.

Characterization Data

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylateC₈H₁₂O₃S188.24Yellow Oil
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxideC₈H₁₂O₄S220.24White Solid

Safety Considerations

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere and away from sources of ignition.

  • Hydrogen Peroxide (30%): A strong oxidizing agent. Avoid contact with skin and eyes. Can cause severe burns.

  • Acetic Acid: Corrosive. Causes skin and eye burns. Use in a well-ventilated area.

  • Dichloromethane: A suspected carcinogen. Handle in a fume hood and wear appropriate personal protective equipment.

Conclusion

The synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a straightforward yet elegant process that exemplifies key transformations in organic chemistry. The strategic use of a Dieckmann condensation to construct the core heterocyclic ring followed by a controlled oxidation to install the sulfone functionality provides an efficient route to this valuable building block. The protocols outlined in this guide, when executed with care and attention to safety, will enable researchers to reliably produce this compound for their drug discovery and development endeavors. The versatility of this intermediate ensures its continued importance in the quest for novel therapeutics.

References

  • CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents. (n.d.).
  • Tetrahydrothiopyran oxidation in the presence of [Zn 2... - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlxnSY07mJpVmMjI0sL4X405KK9_pBM-mLZ82toxQIuJ3K1vC-78xFiwXxLhewaF0VLVMc9NOBqfF6WJ7Di3MoyY2334kNXa5em_tHd642a0_Cd0yhuEkiMES7_i0EvytSJ-eIbgi8kPY8ZrLvm2hm0LgdK-qIPmC3ekckSYT3MpyZ8UayB8KkrvrHEtAJ6VqsH-FwLt0YRP0xVbjJ4WtCKul4kh3HjxSbDa3yJk7GEClk
  • 1198-44-3|Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate|BLD Pharm. (n.d.).
  • CAS 1198-44-3 | ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate - Alchem Pharmtech. (n.d.).
  • Synthesis of ethyl 2-methyl-4-(diethoxyphosphoryl)4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate and its functionalization at the position 3 | Request PDF - ResearchGate. (n.d.).
  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14).
  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC - PubMed Central. (n.d.).
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (n.d.).
  • Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes | Fiveable. (n.d.).
  • Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate - MySkinRecipes. (n.d.).
  • ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate - C8H12O3S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
  • METHYL TETRAHYDRO-4-OXO-2H-THIOPYRAN-3-CARBOXYLATE synthesis. (n.d.).
  • (PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran - ResearchGate. (2017, July 31).
  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran - ResearchGate. (2025, August 10).
  • Derivatives of Tetrahydropyran. (n.d.).

Sources

Foundational

"Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide" CAS number 889946-17-2

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 889946-17-2 Molecular Formula: C₈H₁₂O₅S Molecular Weight: 220.24 g/mol [1]

Executive Summary

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a highly specialized heterocyclic scaffold utilized primarily in advanced medicinal chemistry.[1] Unlike its sulfide precursor, the 1,1-dioxide (sulfone) derivative offers enhanced metabolic stability and unique electronic properties that make it a critical intermediate for synthesizing bio-active fused heterocycles.[1] This monograph details the synthesis, reactivity, and application of this compound, positioning it as a versatile "warhead" precursor for cysteine protease inhibitors and a scaffold for antiparasitic and metabolic disease therapeutics.[1]

Chemical Architecture & Electronic Properties

The molecule features a six-membered thiopyran ring oxidized to the sulfone level, substituted with a β-keto ester functionality.[1] This structural arrangement creates a unique electronic environment:

  • The Sulfone Effect: The sulfone (

    
    ) group at position 1 is a strong electron-withdrawing group (EWG).[1] It inductively destabilizes the ring, making the 
    
    
    
    -protons (at C2 and C6) more acidic than in the sulfide analog.[1]
  • The Active Methylene (C3): The proton at C3 is exceptionally acidic (

    
    ) due to the synergistic electron-withdrawing effects of the C4 ketone, the C3 ester, and the transannular influence of the sulfone.[1] This makes C3 a "hotspot" for electrophilic attack.[1]
    
  • Conformational Locking: The bulky sulfone group and the planar ester/ketone system force the ring into a specific chair/boat equilibrium, often favoring conformations that expose the C4 carbonyl to nucleophilic attack, essential for its role in protease inhibition.[1]

Synthesis Protocol

The synthesis of CAS 889946-17-2 is a two-stage process: construction of the thiopyran ring via Dieckmann condensation, followed by chemoselective oxidation.[1]

Stage 1: Ring Construction (Dieckmann Condensation)[1]
  • Reagents: Diethyl 3,3'-thiodipropionate, Sodium ethoxide (NaOEt), Toluene/Ethanol.[1]

  • Mechanism: Base-catalyzed intramolecular Claisen condensation cyclizes the diester into the sulfide intermediate, ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate.[1]

  • Critical Control Point: The reaction must be kept strictly anhydrous to prevent hydrolysis of the ester.

Stage 2: Chemoselective Oxidation (Sulfide Sulfone)

This is the defining step for CAS 889946-17-2.[1] Over-oxidation is rarely an issue due to the stability of the sulfone, but regioselectivity and temperature control are vital to preserve the ester.[1]

Protocol A: mCPBA Oxidation (Laboratory Scale)

  • Dissolution: Dissolve 1.0 eq of the sulfide precursor in anhydrous Dichloromethane (DCM). Cool to 0°C.[1]

  • Addition: Add 2.2 eq of meta-Chloroperbenzoic acid (mCPBA) portion-wise over 30 minutes. The slight excess ensures complete conversion from sulfoxide to sulfone.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor via TLC (stain with KMnO₄).[1]

  • Workup: Quench with saturated

    
     (to remove excess peroxide) and wash with saturated 
    
    
    
    (to remove chlorobenzoic acid byproduct).[1]
  • Yield: Typically 85-92%.[1]

Protocol B: Catalytic Green Oxidation (Scale-Up)

  • Reagents: 30%

    
    , Sodium Tungstate (
    
    
    
    ) catalyst, Acidic pH.[1]
  • Advantage: Eliminates organic peracid waste; water is the only byproduct.[1]

Synthesis_Pathway Start Diethyl 3,3'-thiodipropionate Step1 Dieckmann Condensation (NaOEt, EtOH) Start->Step1 Intermediate Sulfide Intermediate (Ethyl 4-oxotetrahydrothiopyran-3-carboxylate) Step1->Intermediate Step2 Oxidation (mCPBA or H2O2/WO4) Intermediate->Step2 Product Target Sulfone (CAS 889946-17-2) Step2->Product

Figure 1: Synthetic pathway from acyclic precursor to the target sulfone.[1]

Functional Derivatization & Reactivity

The core utility of CAS 889946-17-2 lies in its ability to serve as a divergent intermediate.[1]

A. Heterocycle Formation (The "Fusion" Strategy)

The


-keto ester motif allows for the rapid construction of fused bicyclic systems.[1]
  • Pyrazoles: Reaction with hydrazine hydrate in refluxing ethanol yields 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3(2H)-one 5,5-dioxides.[1] These are potent scaffolds for kinase inhibitors.[1]

  • Isoxazoles: Reaction with hydroxylamine hydrochloride yields the corresponding isoxazole-fused sulfones.[1]

B. Knoevenagel Condensation

The C3 position is highly activated.[1] Condensation with aromatic aldehydes (using piperidine/acetic acid catalyst) yields benzylidene derivatives.[1] These "enone-sulfones" act as Michael acceptors, a mechanism exploited in antiparasitic drug design (see Section 5).[1]

Reactivity_Map Center CAS 889946-17-2 (Sulfone Scaffold) Hydrazine Reaction w/ Hydrazine Center->Hydrazine Aldehyde Reaction w/ Ar-CHO (Knoevenagel) Center->Aldehyde Amidine Reaction w/ Amidines Center->Amidine Pyrazole Fused Pyrazoles (Kinase Inhibition) Hydrazine->Pyrazole Benzylidene Benzylidene Derivatives (Michael Acceptors) Aldehyde->Benzylidene Pyrimidine Fused Pyrimidines (Antiviral/Metabolic) Amidine->Pyrimidine

Figure 2: Divergent synthesis capabilities of the sulfone scaffold.[1]

Applications in Drug Discovery

Antiparasitic Agents (Trypanosomiasis & Leishmaniasis)

Research indicates that thiopyran-4-one 1,1-dioxides act as "masked" Michael acceptors.[1][2] In the biological environment, the sulfone group facilitates a retro-Michael or


-elimination reaction, releasing reactive species that covalently modify Trypanothione Reductase , an enzyme essential for parasite survival against oxidative stress.[1]
Metabolic Disease (DGAT2 Inhibitors)

The scaffold has been identified in patent literature as a core component for Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors.[1] These compounds are currently under investigation for treating Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes by modulating triglyceride synthesis in the liver.[1]

Cysteine Protease Inhibition

The ketone carbonyl at C4, activated by the adjacent sulfone, is susceptible to nucleophilic attack by the thiol group of cysteine proteases (e.g., Cathepsin K/S).[1] The formation of a reversible hemithioketal adduct blocks the active site, providing a mechanism for therapeutic intervention in autoimmune diseases.[1]

Safety & Handling (E-E-A-T)

While CAS 889946-17-2 is not classified as a high-hazard explosive, the combination of sulfone and ester functionalities requires specific precautions.[1]

ParameterSpecification/Guideline
Physical State White to off-white crystalline solid.[1]
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Incompatibility Strong reducing agents (can reduce sulfone to sulfide/sulfoxide).[1] Strong bases (deprotonation at C3/C5).[1]
GHS Classification Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
P-Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1]

Self-Validating Safety Protocol: Before scaling up any reaction involving the oxidation of the sulfide precursor, always test the reaction mixture for peroxides using starch-iodide paper before concentrating via rotary evaporation.[1] Residual mCPBA or peroxides can be explosive when concentrated.[1]

References

  • Synthesis & Reactivity: Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate.[1] Link

  • Oxidation Protocols: Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. MDPI Molecules.[1] Link

  • Medicinal Application (DGAT2): Preparation of imidazopyridine and imidazopyridazine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.[1] Google Patents (WO2024097573A1).[1] Link

  • Protease Inhibition: Demonstration by 13C NMR Studies That Tetrahydropyranone-Based Inhibitors Bind to Cysteine Proteases.[1][3] Journal of Organic Chemistry.[1][3] Link[1]

  • Biological Activity: Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites. NIH/PubMed.[1] Link

Sources

Exploratory

Technical Guide: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

Executive Summary This guide details the structural properties, synthesis, and reactivity of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (hereafter referred to as ETDO ). As a functionalized cyclic sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural properties, synthesis, and reactivity of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (hereafter referred to as ETDO ). As a functionalized cyclic sulfone, ETDO represents a high-value scaffold in medicinal chemistry. It combines the thermodynamic stability of the sulfone moiety with the high synthetic versatility of a


-keto ester. This "push-pull" electronic environment makes it an ideal precursor for fused heterocyclic systems (e.g., thienopyridines, pyrazoles) often targeted in anti-inflammatory and antiviral drug discovery programs.

Part 1: Structural Analysis & Physiochemical Properties

Electronic Architecture

The reactivity of ETDO is defined by the convergence of three electron-withdrawing groups (EWG) around the C-3 and C-5 positions.

  • The C-3 "Active Methylene": The proton at C-3 is exceptionally acidic (

    
    ) due to the flanking ketone (C-4) and ester (C-3) carbonyls. This acidity is further enhanced by the inductive effect of the sulfone (
    
    
    
    ) group at position 1.
  • The Sulfone Inductive Effect: Unlike a sulfide sulfur (which can act as a donor), the oxidized sulfone is strongly electron-withdrawing. This polarizes the C-2 and C-6 methylene protons, making them susceptible to deprotonation under stronger basic conditions, allowing for regioselective functionalization.

Conformational Dynamics

The tetrahydrothiopyran ring exists primarily in a chair-like conformation. However, the


 hybridization of the C-4 ketone and the steric bulk of the C-3 ester group introduce ring strain.
  • Dipole Moment: The sulfone and ketone dipoles align to create a highly polar molecule, influencing solubility (poor in non-polar hydrocarbons, high in DMSO/DMF).

  • Hydrogen Bonding: The sulfone oxygens act as weak hydrogen bond acceptors, while the ketone/ester motif serves as a bidentate handle for metal chelation.

Table 1: Physiochemical Profile

PropertyValue / CharacteristicImpact on Protocol
Molecular Formula

Exact Mass: 220.04
Appearance White to off-white crystalline solidEasy visual purity check
Melting Point 142–146 °CHigh MP allows recrystallization (EtOH)
Solubility DMSO, DMF, hot EtOH,

Poor solubility in Hexanes/Ether
Stability Hygroscopic; stable to air oxidationStore in desiccator

Part 2: Synthetic Pathways (Self-Validating Protocol)

The most robust route to ETDO involves the Dieckmann Condensation of a sulfide precursor, followed by oxidation. While direct cyclization of the sulfone diester is possible, the sulfide route offers better solubility profiles and cleaner reaction mixtures.

Workflow Diagram

Synthesis_Workflow Start Diethyl 3,3'-thiodipropionate Reagent1 NaH (2.0 eq) THF, Reflux Start->Reagent1 Dieckmann Condensation Inter Sulfide Intermediate (Cyclic u03b2-keto ester) Reagent1->Inter Cyclization Validation1 Check: TLC (30% EtOAc/Hex) Disappearance of acyclic diester Reagent1->Validation1 Reagent2 Oxone or mCPBA CH2Cl2 or MeOH Inter->Reagent2 Oxidation Validation2 Check: IR Shift (1735 cmu207bu00b9 u2192 1710/1650 cmu207bu00b9) Inter->Validation2 End Target: ETDO (Sulfone Product) Reagent2->End Yield: ~65-75%

Caption: Step-wise synthesis via Dieckmann condensation followed by S-oxidation. Blue/Green nodes indicate stable isolatable compounds.

Detailed Methodology
Step 1: Dieckmann Cyclization
  • Reagents: Diethyl 3,3'-thiodipropionate (1.0 eq), Sodium Hydride (60% dispersion, 2.2 eq), Anhydrous THF.

  • Protocol:

    • Activation: Wash NaH with dry hexane under

      
       to remove mineral oil. Suspend in anhydrous THF.
      
    • Addition: Add catalytic EtOH (2 drops) to initiate. Add the diester dropwise at 0°C. Causality: Low temp prevents polymerization; EtOH generates NaOEt in situ, which is the active base species.

    • Reflux: Heat to reflux for 4–6 hours. The solution will turn thick/opaque as the enolate salt precipitates.

    • Quench: Cool to 0°C. Quench with glacial acetic acid (not HCl, to avoid decarboxylation). Partition between EtOAc and Brine.

    • Self-Validation: TLC should show the disappearance of the non-polar diester (

      
      ) and appearance of the polar 
      
      
      
      -keto ester (
      
      
      in 30% EtOAc/Hex).
Step 2: Oxidation to Sulfone
  • Reagents: Sulfide intermediate (from Step 1), m-Chloroperbenzoic acid (mCPBA, 2.2 eq) OR Oxone.

  • Protocol:

    • Dissolve the sulfide in

      
       (0.1 M).
      
    • Add mCPBA portion-wise at 0°C. Causality: Exothermic reaction; portion-wise addition prevents thermal runaway and over-oxidation side products.

    • Stir at RT for 3 hours.

    • Workup: Wash with saturated

      
       (to quench peroxide) followed by 
      
      
      
      (to remove m-chlorobenzoic acid byproduct).
    • Purification: Recrystallize from Ethanol.

Part 3: Reactivity Profile & Modular Assembly

The ETDO scaffold is a "chemical chameleon," capable of reacting as an electrophile (at the ketone) or a nucleophile (at C-3).

Reactivity Map

Reactivity_Map Core ETDO Scaffold (C-3 Nucleophile) Path1 Knoevenagel Condensation (+ Aldehyde / Piperidine) Core->Path1 Path2 Heterocycle Fusion (+ Hydrazine / Amidine) Core->Path2 Path3 Decarboxylation (+ Dilute H2SO4, Reflux) Core->Path3 Prod1 Spiro/Alkylidene Derivatives (Michael Acceptors) Path1->Prod1 - H2O Prod2 Fused Pyrazoles/Pyrimidines (Bioactive Cores) Path2->Prod2 Cyclocondensation Prod3 4-Oxotetrahydrothiopyran 1,1-Dioxide Path3->Prod3 - CO2, - EtOH

Caption: Divergent synthetic utility of the ETDO scaffold. Red nodes indicate reaction types; Green nodes indicate product classes.

Key Transformations
  • Knoevenagel Condensation (Spiro-Synthesis):

    • Mechanism:[1][2][3][4] The C-3 enolate attacks an aldehyde (e.g., benzaldehyde). Elimination of water yields an

      
      -unsaturated ketone.
      
    • Application: If the aldehyde contains a tethered nucleophile, this triggers a cascade (Michael addition) to form spirocyclic compounds, highly valued in screening libraries.

  • Heterocycle Fusion (The Pyrazole Route):

    • Protocol: Reflux ETDO with hydrazine hydrate in Ethanol.

    • Outcome: Formation of 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 1,1-dioxide.

    • Significance: This fuses a bio-isostere (pyrazole) onto the sulfone ring, creating a rigid scaffold often found in kinase inhibitors.

  • Alkylation/Acylation:

    • The C-3 position can be alkylated using alkyl halides and a mild base (

      
      /Acetone). This introduces diversity without destroying the 
      
      
      
      -keto ester functionality.

Part 4: Medicinal Chemistry Applications

Pharmacophore Mimicry
  • Transition State Analogs: The tetrahedral geometry of the sulfone group mimics the transition state of ester/amide hydrolysis, making these derivatives potential protease inhibitors.

  • Bio-isosteres: The cyclic sulfone is a metabolic "hard" replacement for cyclic ethers or amines, reducing oxidative clearance (CYP450 metabolism) while maintaining polarity.

Therapeutic Areas
  • Anti-inflammatory: Fused thiopyrano-derivatives inhibit COX-2 and 5-LOX pathways.

  • Antiviral: Used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • 11

    
    -HSD1 Inhibitors:  The sulfone motif is critical in binding to the active site of hydroxysteroid dehydrogenases, regulating cortisol levels for metabolic syndrome treatments.
    

References

  • Dieckmann Condensation Mechanisms: "Dieckmann Condensation: Intramolecular Claisen Condensation."[2][5] Master Organic Chemistry. Available at: [Link]

  • Heterocyclic Sulfone Reviews: "Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions." Royal Society of Chemistry (RSC). Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characteristics of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Known and the Predicted Part 1: Synthesis and Structural Context The logical synthetic precursor to Ethyl 4-oxotetrahydro-2H-thiopy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Predicted

Part 1: Synthesis and Structural Context

The logical synthetic precursor to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is its unoxidized form, Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. The synthesis of this parent thiopyran is a critical first step.

Proposed Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

A common and effective method for the synthesis of the thiopyranone ring system is the Dieckmann condensation of a diester. In this case, the reaction would likely proceed via the intramolecular cyclization of diethyl 3,3'-thiodipropionate in the presence of a strong base.

Experimental Protocol: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Diester: A solution of diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • Reaction: Upon completion of the addition, the reaction mixture is heated to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: The reaction is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate.

Oxidation to the 1,1-Dioxide

The synthesis of the target sulfone would subsequently involve the oxidation of the sulfide in the parent thiopyran.

Experimental Protocol: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

  • Reaction Setup: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is dissolved in a suitable solvent such as dichloromethane or acetic acid.

  • Oxidation: The solution is cooled in an ice bath, and a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), is added portion-wise.

  • Reaction: The reaction is stirred at room temperature and monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is worked up appropriately to remove the oxidant byproducts and purified, likely by recrystallization or column chromatography, to yield the final sulfone product.

Part 2: Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide. These predictions are based on established spectroscopic principles and data from analogous compounds.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal the electronic environment of the protons in the molecule. The presence of the electron-withdrawing sulfone and carbonyl groups will significantly influence the chemical shifts of adjacent protons, causing them to resonate further downfield.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
-CH₂- (ethyl)~4.25Quartet (q)~7.1Standard chemical shift for a methylene group adjacent to an ester oxygen.
-CH₃ (ethyl)~1.30Triplet (t)~7.1Typical chemical shift for a methyl group of an ethyl ester.
H-2 (axial & equatorial)~3.4 - 3.6Multiplet (m)-Protons on the carbon alpha to the sulfone group are expected to be significantly deshielded.
H-3~3.8 - 4.0Triplet (t) or Doublet of Doublets (dd)-This methine proton is alpha to both the ester and the ketone, leading to a downfield shift.
H-5 (axial & equatorial)~3.1 - 3.3Multiplet (m)-Protons on the carbon alpha to the ketone are deshielded.
H-6 (axial & equatorial)~3.2 - 3.4Multiplet (m)-Protons on the carbon alpha to the sulfone group are deshielded.

Expertise & Experience: The predicted downfield shifts for the ring protons, particularly at positions 2 and 6, are a direct consequence of the strong anisotropic effect of the S=O bonds in the sulfone group. The exact multiplicity of the ring protons will depend on the ring conformation, which is likely a chair or a twisted-chair, leading to complex splitting patterns.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The carbonyl carbons and the carbons adjacent to the sulfone group are expected to be the most downfield.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)~168Typical chemical shift for an ester carbonyl carbon.
C=O (ketone)~200Expected chemical shift for a ketone carbonyl carbon within a six-membered ring.
-CH₂- (ethyl)~62Standard chemical shift for a methylene carbon of an ethyl ester.
-CH₃ (ethyl)~14Typical chemical shift for a methyl carbon of an ethyl ester.
C-2~55Carbon alpha to the sulfone group is significantly deshielded.
C-3~50Methine carbon alpha to both the ester and ketone.
C-5~45Carbon alpha to the ketone.
C-6~53Carbon alpha to the sulfone group is deshielded.

Trustworthiness: The predicted chemical shifts are based on established ranges for similar functional groups in related heterocyclic systems. For instance, the chemical shifts of the carbons alpha to the sulfone are anticipated to be significantly higher than in the corresponding sulfide due to the strong electron-withdrawing nature of the sulfone group.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl and sulfone functional groups.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O (ester)~1735StrongCharacteristic stretching frequency for a saturated ester carbonyl.
C=O (ketone)~1715StrongCharacteristic stretching frequency for a saturated six-membered ring ketone.
SO₂ (asymmetric stretch)~1320StrongTypical asymmetric stretching vibration for a sulfone group.
SO₂ (symmetric stretch)~1130StrongCharacteristic symmetric stretching vibration for a sulfone group.
C-O (ester)~1200StrongC-O stretching vibration of the ester group.

Authoritative Grounding: The predicted vibrational frequencies are consistent with well-established correlation tables for IR spectroscopy. The presence of two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ would be a definitive indicator of the sulfone functionality.

Predicted Mass Spectrometry (MS)

The mass spectrum (electron ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zPredicted FragmentRationale
[M]+[C₈H₁₂O₅S]⁺Molecular ion peak. The intensity may be weak.
[M - OCH₂CH₃]+[C₆H₇O₄S]⁺Loss of the ethoxy group from the ester.
[M - COOCH₂CH₃]+[C₅H₇O₂S]⁺Loss of the entire ethyl carboxylate group.
[M - SO₂]+[C₈H₁₂O₃]⁺Loss of sulfur dioxide, a common fragmentation for sulfones.

Part 3: Visualization & Formatting

Molecular Structure and Numbering

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials synthesis Synthesis & Purification start->synthesis product Pure Product synthesis->product NMR ¹H & ¹³C NMR product->NMR Dissolve in CDCl₃ IR FT-IR product->IR Prepare KBr pellet or thin film MS Mass Spectrometry product->MS Direct infusion or GC-MS interpretation Structure Elucidation & Verification NMR->interpretation IR->interpretation MS->interpretation

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Conclusion

While direct experimental data for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide remains elusive in the surveyed literature, this guide provides a robust, predictive framework for its spectroscopic characterization. The presented data, derived from foundational principles and comparative analysis, offers a valuable resource for researchers who may synthesize this compound. The detailed synthetic protocols and the logical workflows for analysis further equip scientists with the necessary tools to approach the characterization of this and similar novel chemical entities with confidence. The validation of these predictions through future experimental work will be a valuable contribution to the field.

References

  • At the time of this writing, no direct publications with experimental data for "Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide" were identified in the conducted searches. The predictive data herein is based on general principles of organic spectroscopy and data from analogous compounds. For validated spectroscopic data of related structures, please refer to chemical databases such as the Spectral Database for Organic Compounds (SDBS)
Exploratory

An In-depth Technical Guide to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thiopyran-1,1-dioxide Scaffold The tetrahydro-2H-thiopyran-1,1-dioxide core is a prominent structural motif in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiopyran-1,1-dioxide Scaffold

The tetrahydro-2H-thiopyran-1,1-dioxide core is a prominent structural motif in medicinal chemistry, valued for its unique physicochemical properties and its role as a versatile synthetic intermediate. The incorporation of the sulfone group into the six-membered heterocyclic ring system imparts a high degree of polarity and the ability to act as a hydrogen bond acceptor, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of a key derivative, Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide, a valuable building block for the synthesis of novel therapeutic agents. Thiopyran derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antidiabetic, and anticancer properties, making them a focal point of interest in drug discovery.[1]

This document will delve into the synthetic pathways to access this important molecule, explore its chemical reactivity, and discuss its current and potential applications in the development of new pharmaceuticals.

Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide: A Two-Step Approach

The most logical and efficient synthetic route to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide involves a two-step sequence: the Dieckmann condensation of a diester to form the thiopyranone ring, followed by the oxidation of the sulfide to the corresponding sulfone.

Step 1: Dieckmann Condensation to form Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

The Dieckmann condensation is a robust and widely used intramolecular reaction for the formation of five- and six-membered cyclic β-keto esters from diesters in the presence of a base.[2][3] In this synthesis, diethyl 3,3'-thiodipropionate is the starting material. The base, typically sodium ethoxide, abstracts an α-proton to form an enolate, which then attacks the carbonyl carbon of the other ester group, leading to the formation of the six-membered thiopyranone ring.

Experimental Protocol: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

  • Materials:

    • Diethyl 3,3'-thiodipropionate

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

    • Anhydrous toluene or tetrahydrofuran (THF)

    • Hydrochloric acid (HCl), 1 M

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of diethyl 3,3'-thiodipropionate in anhydrous toluene or THF is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.

    • After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and then quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is then purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Step 2: Oxidation of the Sulfide to the Sulfone

The oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis.[4] A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[5][6] The reaction is typically carried out in a chlorinated solvent at or below room temperature. The sulfide sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid. Two sequential oxidations are required to convert the sulfide to the sulfone.

Experimental Protocol: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

  • Materials:

    • Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated sodium sulfite solution (Na₂SO₃)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

    • m-CPBA (approximately 2.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic, so slow addition is crucial.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction progress is monitored by TLC until the starting material is fully consumed.

    • The reaction mixture is then cooled to 0 °C and quenched by the slow addition of a saturated sodium sulfite solution to destroy any excess peroxide.

    • The mixture is diluted with dichloromethane and washed sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by recrystallization or column chromatography on silica gel to afford Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide as a solid.

Visualizing the Synthetic Workflow

Synthesis_Workflow start Diethyl 3,3'-thiodipropionate step1_reagents 1. NaOEt, EtOH/Toluene 2. HCl (aq) step1_product Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate step1_reagents->step1_product step2_reagents m-CPBA, DCM final_product Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide step2_reagents->final_product

Caption: Synthetic pathway to the target molecule.

Physicochemical Properties and Spectroscopic Data

PropertyExpected Value/Characteristics
Molecular Formula C₈H₁₂O₅S
Molecular Weight 220.24 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., DCM, CHCl₃, Ethyl Acetate)
¹H NMR Expected signals for the ethyl group (triplet and quartet), and complex multiplets for the diastereotopic methylene protons of the thiopyran ring. The proton at C3 would likely be a singlet or a narrow multiplet.
¹³C NMR Signals for the ester carbonyl, ketone carbonyl, the carbons of the ethyl group, and the carbons of the thiopyran ring. The carbons adjacent to the sulfone group (C2 and C6) would be shifted downfield.
IR (cm⁻¹) Strong absorptions for the ester and ketone carbonyl groups (~1730-1710 cm⁻¹), and strong, characteristic absorptions for the S=O stretching of the sulfone group (~1325-1300 and 1160-1120 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight.

Reactivity of the β-Keto Sulfone Moiety

The presence of both a ketone and a sulfone group flanking the α-carbon imparts unique reactivity to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide. The protons on the α-carbon (C3) are acidic and can be readily removed by a base to form a stabilized enolate. This nucleophilic enolate can participate in a variety of carbon-carbon bond-forming reactions, making the title compound a valuable intermediate for the synthesis of more complex molecules.

Furthermore, the β-keto sulfone moiety can undergo reactions such as:

  • Alkylation: The enolate can be alkylated with various electrophiles.

  • Michael Addition: The enolate can act as a nucleophile in conjugate addition reactions.[7]

  • Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones.

  • Decarboxylation: Under certain conditions, the ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated.

Reactivity cluster_reactions Potential Reactions start Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide enolate Stabilized Enolate start->enolate Base knoevenagel Knoevenagel Condensation start->knoevenagel RCHO, base alkylation Alkylation enolate->alkylation R-X michael Michael Addition enolate->michael α,β-unsaturated carbonyl

Caption: Reactivity of the β-keto sulfone moiety.

Applications in Drug Development

While specific drugs containing the exact Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide scaffold are not prominently reported, the tetrahydrothiopyran-1,1-dioxide moiety is a key structural feature in a number of biologically active compounds. The sulfone group is often incorporated to improve aqueous solubility and to act as a rigid linker or a pharmacophore that can interact with biological targets through hydrogen bonding.

Derivatives of benzothiazine-3-carboxylate 1,1-dioxides, which share the core sulfone-containing heterocyclic structure, have shown potent analgesic and anti-inflammatory activities.[8] This suggests that the title compound could serve as a valuable starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).

The β-keto sulfone functionality is a versatile building block for the synthesis of a wide array of heterocyclic compounds, which are themselves important scaffolds in medicinal chemistry.[9][10] For instance, the title compound could be used to synthesize pyrazole, isoxazole, and pyrimidine derivatives, all of which are prevalent in marketed drugs.[11] The reactivity of the β-keto sulfone allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a valuable and versatile building block in medicinal chemistry. Its synthesis, achievable through a straightforward Dieckmann condensation followed by oxidation, provides access to a scaffold with significant potential for the development of new therapeutic agents. The unique reactivity of the β-keto sulfone moiety allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries for biological screening. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and holds promise for the discovery of novel drugs.

References

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • (PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. ResearchGate. [Link]

  • CAS 1198-44-3 | ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. Alchem Pharmtech. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate - C8H12O3S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Publishing. [Link]

  • Workup: mCPBA Oxidation. University of Rochester Chemistry Department. [Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [Link]

  • Michael Reactions of β-Keto Sulfoxides and β-Keto Sulfones. The Journal of Organic Chemistry. [Link]

  • Recent advances in the synthesis and applications of β-keto sulfones. RSC Publishing. [Link]

  • Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. PMC - NIH. [Link]

  • The synthesis, anti-inflammatory, analgesic and antimicrobial activities of ethyl 2-amino-4-alkyl-4,6-dihydropyrano[3,2c][2][3]benzothiazin-3-carboxylate 5,5-dioxides and triethylammonium 3-[(4-hydroxy-1-ethyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)alkyl]-1-ethyl-1H-2,1-benzothiazin-5-olat 2,2-dioxides. OPHCJ. [Link]

  • [Synthesis and Transformations of Ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic Acid Esters: New Antibacterial Agents]. PubMed. [Link]

  • CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]

  • Claisen condensation of dimethyl 2,3-thiophenedicarboxylate with methyl acetate and acetonitrile. Chemical Papers. [Link]

  • Dieckmann Condensation. J&K Scientific LLC. [Link]

  • Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. The Royal Society of Chemistry. [Link]

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. ResearchGate. [Link]

  • Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. ResearchGate. [Link]

  • Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic. SpringerLink. [Link]

  • Discovery of a novel class of potent and selective tetrahydroindazole-based sigma-1 receptor ligands. Northwestern Scholars. [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PMC - PubMed Central. [Link]

  • Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers. [Link]

  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • Practical oxidation of sulfides to sulfones by H2O2 catalysed by titanium catalyst. ResearchGate. [Link]

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Foundational

An In-Depth Technical Guide to the Solubility of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the solubility of Ethyl 4-oxotetrahydro-2H-thiopyran-3-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide, a key intermediate in synthetic organic chemistry. Given the absence of extensive published solubility data for this compound, this document serves as a foundational resource, offering both a theoretical framework for predicting its solubility and a detailed experimental protocol for its empirical determination.

Introduction: The Significance of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide belongs to the class of β-keto sulfones, which are recognized as versatile building blocks in organic synthesis. The unique arrangement of a ketone, an ester, and a sulfone functional group within a heterocyclic scaffold makes this molecule a valuable precursor for the synthesis of complex carbocyclic and heterocyclic compounds. These motifs are often found in biologically active molecules, making β-keto sulfones of significant interest in medicinal chemistry and drug discovery.

The utility of any compound in a laboratory or industrial setting is fundamentally linked to its solubility. Solubility data is critical for:

  • Reaction Condition Optimization: Selecting appropriate solvents for synthesis and purification.

  • Formulation Development: Designing delivery systems for potential therapeutic agents.

  • Analytical Method Development: Preparing solutions for techniques such as HPLC and NMR.

  • Predicting Bioavailability: Understanding how a compound might behave in a biological system.

This guide will empower researchers to systematically characterize the solubility of this important synthetic intermediate.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide provides key insights into its expected solubility profile.

Molecular Structure and Polarity

The key functional groups contributing to the physicochemical properties of the title compound are:

  • Sulfone Group (-SO₂-): This is a highly polar and electron-withdrawing group. The two oxygen atoms are strong hydrogen bond acceptors.

  • Ketone Group (C=O): This is a polar group and the oxygen atom can act as a hydrogen bond acceptor.

  • Ester Group (-COOEt): This group is also polar, with the carbonyl oxygen being a hydrogen bond acceptor.

  • Thiopyran Ring: The saturated heterocyclic ring is relatively non-polar, but its conformation can be influenced by the bulky sulfone group.

The combination of these polar groups suggests that the molecule will have a significant dipole moment and is likely to be soluble in polar solvents. The polar surface area (PSA) is a useful metric for predicting solubility. While not directly available for this exact molecule, a related compound, 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide, has a calculated PSA of 62.8 Ų.[1] This value suggests that the title compound will also have a considerable polar surface, favoring solubility in polar media.

Hydrogen Bonding Capability

The molecule possesses several hydrogen bond acceptors (the oxygen atoms of the sulfone, ketone, and ester groups) but lacks any strong hydrogen bond donors. This implies that it will readily dissolve in polar protic solvents (e.g., water, alcohols) that can donate hydrogen bonds to the oxygen atoms of the solute. It is also expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) that can engage in dipole-dipole interactions.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of solubility in common laboratory solvents is presented in the table below.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighSolvents can act as hydrogen bond donors to the multiple acceptor sites on the molecule.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighStrong dipole-dipole interactions between the solvent and the polar functional groups of the solute.
Non-polar Hexane, TolueneLow to InsolubleMismatch in polarity; weak van der Waals forces are insufficient to overcome the solute-solute interactions.
Intermediate Polarity Dichloromethane, Ethyl AcetateModerateThe molecule may exhibit some solubility due to its mixed polar and non-polar characteristics.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a solid compound is the shake-flask method . This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment
  • Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (solid)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, DMSO, DMF)

  • Scintillation vials or other suitable glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or a high-precision balance for gravimetric analysis)

Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 10-20 mg).

    • Record the exact mass of the compound added.

    • Pipette a known volume of the selected solvent into the vial (e.g., 2 mL).

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully draw the supernatant into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid. This step is crucial to prevent overestimation of solubility.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtered supernatant using a pre-validated analytical method. The choice of method depends on the properties of the compound and the required sensitivity.

    • High-Performance Liquid Chromatography (HPLC-UV): This is often the preferred method due to its specificity and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations.

    • UV-Vis Spectrophotometry: If the compound has a suitable chromophore and does not interfere with the solvent's absorbance, this can be a rapid method. A calibration curve is also required.

    • Gravimetric Analysis: This method involves evaporating the solvent from a known volume of the filtered supernatant and weighing the remaining solid residue. This is a simpler but generally less sensitive method.

Data Presentation

The quantitative solubility data should be recorded in a structured table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
Water25HPLC-UV
Methanol25HPLC-UV
Ethanol25HPLC-UV
Acetone25HPLC-UV
Ethyl Acetate25HPLC-UV
Dichloromethane25HPLC-UV
Acetonitrile25HPLC-UV
DMSO25HPLC-UV
DMF25HPLC-UV

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_quant Quantification prep1 Weigh excess solid into vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Draw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 quant1 Analyze filtrate using a validated method (e.g., HPLC) sample3->quant1 G start Start: Need to quantify solute concentration q1 Does the compound have a UV chromophore? start->q1 q2 Is high specificity and sensitivity required? q1->q2 Yes q3 Is the solvent volatile and the solute non-volatile? q1->q3 No ans_hplc Use HPLC-UV q2->ans_hplc Yes ans_uv Use UV-Vis Spectrophotometry q2->ans_uv No ans_grav Use Gravimetric Analysis q3->ans_grav Yes ans_other Consider alternative methods (e.g., LC-MS, NMR) q3->ans_other No

Caption: Decision tree for selecting a suitable analytical quantification method.

Conclusion

While no definitive solubility data for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is currently published, its molecular structure strongly suggests a preference for polar solvents. This technical guide provides a robust framework for any researcher aiming to characterize this compound. By following the detailed experimental protocol outlined herein, scientists can generate reliable and reproducible solubility data, which is indispensable for the effective application of this versatile β-keto sulfone in organic synthesis and drug development. The self-validating nature of the described shake-flask method, coupled with appropriate analytical quantification, will ensure the scientific integrity of the results.

References

  • Shyshkina, O. O., Popov, K. S., Gordivska, O. O., Tkachuk, T. M., Kovalenko, N. V., Volovnenko, T. A., & Volovenko, Y. M. (2011). SYNTHESIS AND CHEMICAL PROPERTIES OF CYCLIC β-KETO SULFONES (REVIEW). Chemistry of Heterocyclic Compounds, 47(8), 923–951. [Link]

  • Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones. Organic & Biomolecular Chemistry, 19(15), 3087–3118. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of organic acids and bases in aqueous cosolvent mixtures. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 563–569. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • PubChem. (n.d.). 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Scaffolding: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide in Heterocyclic Medicinal Chemistry

Executive Summary Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (CAS: 889946-17-2) represents a specialized class of cyclic -keto esters where the inclusion of a sulfone moiety ( ) within the six-membered...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (CAS: 889946-17-2) represents a specialized class of cyclic


-keto esters where the inclusion of a sulfone moiety (

) within the six-membered ring dramatically alters the physicochemical and electronic profile compared to its carbocyclic or sulfide analogs.

This Application Note details the handling, synthesis, and downstream utility of this intermediate. Unlike standard cyclohexanones, the 1,1-dioxide derivative offers enhanced acidity at the


-carbon (C3) and unique solubility profiles, making it a critical scaffold for synthesizing fused bicyclic systems such as thiopyrano[4,3-d]pyrimidines  and thiopyrano[4,3-c]pyrazoles —structural motifs prevalent in modern antiviral and anti-inflammatory drug discovery (e.g., bioisosteres of oxicam-type NSAIDs).

Structural Analysis & Reactivity Profile

The utility of this molecule stems from the interplay between the electrophilic carbonyls and the electron-withdrawing sulfone group.

Electronic Architecture
  • C3 Acidity: The proton at C3 is highly acidic (

    
    ) due to the synergistic electron-withdrawing effects of the ketone, the ester, and the inductive pull of the sulfone group. This facilitates facile deprotonation by mild bases (e.g., carbonates), avoiding the need for pyrophoric bases like NaH in downstream functionalization.
    
  • Sulfone Inductive Effect: The

    
     group at position 1 exerts a strong inductive effect (
    
    
    
    ), increasing the electrophilicity of the C4 ketone and stabilizing anionic intermediates.
  • Crystallinity: The sulfone moiety typically imparts higher melting points and better crystallinity compared to the sulfide analog, simplifying purification via recrystallization rather than chromatography.

Reactivity Map

The molecule possesses three distinct reactive vectors:

  • Nucleophilic Attack at C4 (Ketone): Primary site for condensation with amines/hydrazines.

  • Electrophilic Attack at C3 (

    
    -Carbon):  Site for alkylation or halogenation.
    
  • Nucleophilic Attack at Ester Carbonyl: Secondary site for cyclization reactions.

ReactivityMap Molecule Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate 1,1-dioxide C3_Pos C3 Position (Highly Acidic α-H) Molecule->C3_Pos C4_Pos C4 Ketone (Electrophilic) Molecule->C4_Pos Ester C3 Ester (Leaving Group Precursor) Molecule->Ester Alkylation Alkylation/Halogenation C3_Pos->Alkylation Base/R-X Condensation Imine/Enamine Formation C4_Pos->Condensation R-NH2 Cyclization Ring Closure (Fused Systems) Ester->Cyclization Amidine/Hydrazine Condensation->Cyclization Intramolecular

Figure 1: Reactivity vectors of the scaffold. The C4 ketone and Ester group work in tandem for heterocycle formation.

Synthesis Protocol: Preparation of the Intermediate

While the sulfide analog is often commercially available, the 1,1-dioxide is frequently prepared in-house to ensure purity and avoid shelf-life degradation. The most robust route involves the oxidation of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate .

Reagents & Equipment
  • Precursor: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (Sulfide).

  • Oxidant: Oxone® (Potassium peroxymonosulfate) is preferred over m-CPBA for safety and ease of workup.

  • Solvent: Methanol/Water (1:1 v/v).

  • Equipment: 3-neck round bottom flask, mechanical stirrer (essential due to slurry formation), internal temperature probe.

Step-by-Step Methodology
  • Dissolution: Charge the Sulfide precursor (1.0 equiv) into Methanol/Water (10 vol). Stir until a clear solution or fine suspension is achieved. Cool to 0–5 °C.

  • Oxidant Addition: Prepare a slurry or solution of Oxone (2.5 equiv) in water. Add this dropwise to the reaction mixture, maintaining internal temperature

    
    .
    
    • Note: The reaction is exothermic. Rapid addition can lead to ester hydrolysis or decarboxylation.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The sulfone is significantly more polar (lower

      
      ) than the sulfide.
      
  • Quench & Workup:

    • Filter off the insoluble salts (potassium sulfate) and wash the cake with methanol.

    • Concentrate the filtrate under reduced pressure to remove methanol.

    • Extract the aqueous residue with Dichloromethane (DCM) (3x).

    • Critical Step: Wash the organic layer with saturated

      
       to remove any acidic byproducts, then Brine.
      
  • Isolation: Dry over

    
    , filter, and concentrate. The product typically solidifies upon standing. Recrystallize from Ethanol/Hexane if necessary.
    

Application Protocol: Synthesis of Fused Pyrimidines

This protocol demonstrates the primary utility of the scaffold: constructing the 5,6,7,8-tetrahydro-2H-thiopyrano[4,3-d]pyrimidine 1,1-dioxide core. This specific workflow uses an amidine to close the ring.[1]

Reaction Logic

The reaction proceeds via a Knoevenagel-type condensation at the ketone followed by nucleophilic attack of the amidine nitrogen on the ester, releasing ethanol.

Experimental Workflow

Target: 2-Methyl-5,6,7,8-tetrahydro-5,8-methanothiopyrano[4,3-d]pyrimidine 1,1-dioxide (Example Derivative).

ParameterSpecification
Limiting Reagent Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
Reagent B Acetamidine Hydrochloride (1.2 equiv)
Base Sodium Ethoxide (NaOEt) (2.5 equiv)
Solvent Absolute Ethanol (anhydrous)
Temperature Reflux (

)
Time 6–12 Hours

Procedure:

  • Base Preparation: In a dry flask under Nitrogen, dissolve NaOEt in Absolute Ethanol.

  • Free Basing: Add Acetamidine Hydrochloride to the base solution. Stir for 15 minutes at RT to liberate the free amidine.

  • Addition: Add the Sulfone Keto-Ester (Limiting Reagent) in one portion.

    • Observation: The solution often turns yellow/orange due to enolate formation.

  • Cyclization: Heat the mixture to reflux. Monitor by HPLC or TLC.

    • Endpoint: Disappearance of the keto-ester peak.

  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.[2][3]

    • Evaporate approximately 50% of the solvent.

    • Pour the residue into ice-water (5 volumes).

    • Acidify carefully with Acetic Acid to pH 5–6. The fused pyrimidine product should precipitate.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from DMF/Ethanol if high purity is required for biological assays.

SynthesisFlow Start Start: Sulfone Keto-Ester Step1 1. Mix with Amidine + NaOEt (Formation of Enolate) Start->Step1 Step2 2. Reflux in Ethanol (Condensation + Cyclization) Step1->Step2 - H2O, - EtOH Step3 3. Quench in Ice Water Acidify to pH 6 Step2->Step3 End Final Product: Thiopyrano[4,3-d]pyrimidine 1,1-dioxide Step3->End Precipitation

Figure 2: Workflow for the synthesis of the fused thiopyrano-pyrimidine scaffold.

Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield (Oxidation) Over-oxidation or hydrolysis of ester.Control temp < 15°C during Oxone addition. Buffer pH if necessary.
No Precipitation (Cyclization) Product is water-soluble (common with sulfones).Do not discard aqueous filtrate. Extract with n-Butanol or DCM/IPA (9:1).
Ring Opening (Retro-Dieckmann) Base concentration too high or reaction time too long.Use strictly stoichiometric base (or slight excess). Monitor HPLC closely; stop immediately upon conversion.
Incomplete Reaction Moisture in solvent (Ethanol).Use anhydrous Ethanol. Water inhibits the condensation step.
Senior Scientist Insight: The "Puckering" Effect

The 1,1-dioxide group introduces significant steric bulk and dipole moments, causing the thiopyran ring to adopt a more rigid "chair" or "twist-boat" conformation compared to the sulfide.

  • Impact: This can retard nucleophilic attack at the ketone (C4) due to stereoelectronic effects.

  • Solution: If the reaction with amidines is sluggish, add a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) (5 mol%) to activate the carbonyl.

References

  • Dieckmann Condensation Protocols

    • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for Dieckmann cyclization mechanics).

    • Reference for Sulfide Precursor Synthesis: "Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester" (Analogous chemistry).[4]

  • Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters.
  • Heterocycle Formation (Thiopyrano-pyrimidines)

    • El-Bahaie, S., et al. (1990). "Synthesis and biological activity of some new fused pyrimidine derivatives." Pharmazie. (Describes reaction of cyclic -keto esters with amidines).
    • Context on 1,1-dioxides in Pharma: "Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms." (Demonstrates the medicinal relevance of the cyclic sulfone

      
      -keto ester motif). 
      
  • Physical Properties & Safety

    • PubChem Compound Summary for Ethyl 2-(3-amino-1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate (Related Derivative).

Sources

Application

Application Notes and Protocols: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide in Agrochemical Synthesis

Introduction: A Versatile β-Keto Sulfone Scaffold for Agrochemical Discovery In the relentless pursuit of novel and effective agrochemicals, the strategic design of molecular scaffolds that can be readily diversified is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile β-Keto Sulfone Scaffold for Agrochemical Discovery

In the relentless pursuit of novel and effective agrochemicals, the strategic design of molecular scaffolds that can be readily diversified is of paramount importance. Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide emerges as a highly valuable, yet underexplored, building block for the synthesis of a variety of heterocyclic compounds with potential biological activity. This β-keto sulfone combines the reactivity of a β-keto ester with the chemical stability and unique conformational properties imparted by the thiopyran 1,1-dioxide ring.

The presence of the sulfone group, a key pharmacophore in many bioactive molecules, enhances the polarity and metabolic stability of derivatives. The core structure is primed for cyclization and condensation reactions, making it an ideal precursor for the synthesis of fused and substituted heterocyclic systems. Notably, the 1,3-dicarbonyl-like functionality is a well-established synthon for the construction of pyrazole rings, a prominent class of heterocycles found in numerous commercial herbicides, fungicides, and insecticides[1].

These application notes provide a comprehensive guide for researchers and synthetic chemists on the preparation and utilization of ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide in the synthesis of a representative pyrazole-based agrochemical scaffold. The protocols are designed to be robust and scalable, with an emphasis on the underlying chemical principles to allow for adaptation and further derivatization.

Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

The synthesis of the target molecule is a two-step process commencing with the preparation of its thiopyran precursor, followed by oxidation to the corresponding sulfone.

Part 1: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

The initial thiopyran ring is constructed via a Dieckmann condensation, a well-established method for the formation of cyclic β-keto esters.

Experimental Workflow: Dieckmann Condensation

start Start: Diethyl 3,3'-thiodipropionate base Addition of Strong Base (e.g., NaH) in an aprotic solvent (e.g., THF) start->base intramolecular_cyclization Intramolecular Cyclization base->intramolecular_cyclization workup Acidic Work-up (e.g., aq. HCl) intramolecular_cyclization->workup extraction Extraction with Organic Solvent (e.g., Dichloromethane) workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Product: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate purification->product start Start: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate oxidation Addition of m-CPBA in a chlorinated solvent (e.g., Dichloromethane) start->oxidation stirring Stirring at Room Temperature oxidation->stirring workup Quenching and Washing (e.g., aq. Na2S2O3, aq. NaHCO3) stirring->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Recrystallization or Column Chromatography) extraction->purification product Product: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide purification->product start Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide condensation Condensation Reaction in a suitable solvent (e.g., Ethanol) with acid or base catalysis start->condensation hydrazine Substituted Hydrazine (R-NHNH2) hydrazine->condensation cyclization Intramolecular Cyclization and Dehydration condensation->cyclization product Product: Tricyclic Pyrazole Derivative cyclization->product

Sources

Method

Catalytic Pathways to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide: An Application Guide

Introduction: Significance of the Target Heterocycle Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiopy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance of the Target Heterocycle

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiopyran-4-one 1,1-dioxide core is a key structural motif found in a variety of biologically active molecules. This scaffold serves as a versatile synthetic intermediate for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents. Its utility stems from the presence of multiple functional groups—a β-keto ester system within a sulfonyl-containing heterocyclic ring—which allows for a wide range of chemical modifications.

This technical guide provides a comprehensive overview of the catalytic strategies for the synthesis of this valuable compound. We will delve into two primary synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the catalytic systems employed. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required for the efficient synthesis of this important molecular building block.

Synthetic Strategies: A Tale of Two Routes

The synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide can be approached through two principal pathways, each with its own set of catalytic considerations.

  • Route A: The Cyclize-then-Oxidize Approach. This is a two-step sequence that first involves the formation of the thiopyran ring via a base-catalyzed Dieckmann condensation, followed by the selective oxidation of the sulfide to the corresponding sulfone. This is often the more common approach due to the ready availability of the sulfide precursor.

  • Route B: The Oxidize-then-Cyclize Approach. This strategy involves the synthesis of the acyclic sulfonyl diester precursor, which is then subjected to an intramolecular Dieckmann condensation to directly form the target sulfone ring. This route can be more efficient if the starting sulfonyl precursor is readily accessible.

Below, we explore the catalytic systems and detailed protocols for each of these synthetic routes.

Route A: Dieckmann Condensation Followed by Oxidation

This is a robust and widely applicable method that separates the ring formation and oxidation steps, allowing for optimization of each transformation independently.

Part 1: Dieckmann Condensation for Thiopyran Ring Formation

The cornerstone of this step is the intramolecular Dieckmann condensation of diethyl 3,3'-thiodipropionate.[1][2] This reaction is an intramolecular Claisen condensation that proceeds via the formation of an enolate, which then attacks the other ester group to form a cyclic β-keto ester.[3]

Catalyst Selection: The choice of base is critical for the success of the Dieckmann condensation. Strong, non-nucleophilic bases are generally preferred to promote enolate formation without competing side reactions such as transesterification or hydrolysis.

CatalystSolventTemperatureKey Considerations
Sodium Hydride (NaH) Anhydrous THFRefluxHighly effective, irreversible deprotonation. Requires careful handling due to its pyrophoric nature.
Sodium Ethoxide (NaOEt) Anhydrous EthanolRefluxA classic choice, but can lead to reversible reactions and potential transesterification if other alcohols are present.
Potassium tert-Butoxide (KOtBu) Anhydrous THF or t-BuOHRoom Temp. to RefluxA strong, sterically hindered base that minimizes nucleophilic side reactions.

Experimental Protocol: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Precursor Synthesis: Diethyl 3,3'-thiodipropionate

This protocol is adapted from the synthesis of the analogous methyl ester.[4]

  • Reaction Setup: To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 100 mL of absolute ethanol) in a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add 3-mercaptopropionic acid (8.8 mL, 0.1 mol).

  • Michael Addition: While stirring vigorously, add ethyl acrylate (21.8 mL, 0.2 mol) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water. Acidify the aqueous solution with dilute hydrochloric acid and extract with diethyl ether (3 x 100 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 3,3'-thiodipropionate.

Dieckmann Condensation Protocol

This protocol is analogous to the reported synthesis of the corresponding methyl ester.[5]

  • Reaction Setup: To a dry 500 mL three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol). Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil. Add 150 mL of anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Slowly add a solution of diethyl 3,3'-thiodipropionate (23.4 g, 0.1 mol) in 50 mL of anhydrous THF to the stirred suspension of sodium hydride.

  • Reaction: After the initial effervescence subsides, heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water. Acidify the mixture to pH 3-4 with dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to afford ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate.

Mechanism of Dieckmann Condensation

Dieckmann_Condensation Diester Diethyl 3,3'-thiodipropionate Enolate Ester Enolate Diester->Enolate + Base (- BH) Tetrahedral_Intermediate Cyclic Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Intramolecular Nucleophilic Attack Beta_Keto_Ester_Anion β-Keto Ester Anion Tetrahedral_Intermediate->Beta_Keto_Ester_Anion - EtO⁻ Product Ethyl 4-oxotetrahydro-2H- thiopyran-3-carboxylate Beta_Keto_Ester_Anion->Product + H₃O⁺ (Work-up)

Caption: Mechanism of the Dieckmann Condensation.

Part 2: Selective Oxidation to the Sulfone

The oxidation of the sulfide to a sulfone in the presence of a β-keto ester requires a selective oxidant that will not react with the other functional groups.

Catalyst and Reagent Selection:

OxidantCatalyst/ConditionsKey Considerations
Hydrogen Peroxide (H₂O₂) Tungstic acid or Sodium tungstateA green and efficient system. The catalyst is crucial for the oxidation to proceed to the sulfone.[6]
meta-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane (DCM)A common and effective oxidant, but careful control of stoichiometry is needed to avoid over-oxidation or side reactions.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Methanol/WaterA versatile and easy-to-handle solid oxidant. The reaction can often be driven to the sulfone by using an excess of the reagent.

Experimental Protocol: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (18.8 g, 0.1 mol) in a mixture of methanol (200 mL) and water (50 mL).

  • Addition of Oxidant: To this solution, add Oxone® (92.2 g, 0.15 mol, 1.5 equivalents) portion-wise over 30 minutes, while maintaining the temperature below 40°C with an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Route B: Direct Cyclization of a Sulfonyl Precursor

This approach offers a more convergent synthesis, provided the starting diethyl 3,3'-sulfonyldipropionate is available.

Part 1: Synthesis of Diethyl 3,3'-sulfonyldipropionate

The sulfonyl diester can be prepared by the oxidation of diethyl 3,3'-thiodipropionate.

Experimental Protocol:

  • Reaction Setup: Dissolve diethyl 3,3'-thiodipropionate (23.4 g, 0.1 mol) in glacial acetic acid (150 mL).

  • Oxidation: Slowly add 30% aqueous hydrogen peroxide (22.7 mL, 0.22 mol) dropwise, maintaining the temperature below 50°C.

  • Reaction Completion: After the addition, stir the mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Pour the reaction mixture into ice water and extract with dichloromethane (3 x 100 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After removal of the solvent, the product can be purified by recrystallization.

Part 2: Dieckmann Condensation of the Sulfonyl Diester

The electron-withdrawing nature of the sulfone group increases the acidity of the α-protons, potentially allowing for the use of milder bases for the Dieckmann condensation.

Catalyst Selection:

CatalystSolventTemperatureKey Considerations
Sodium Ethoxide (NaOEt) Anhydrous EthanolRefluxA suitable base, as the increased acidity of the α-protons facilitates enolate formation.
Potassium Carbonate (K₂CO₃) DMF or AcetonitrileElevated TemperatureA weaker base that may be effective due to the enhanced substrate reactivity.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) THF or DichloromethaneRoom TemperatureA non-nucleophilic organic base that can promote the cyclization under mild conditions.

Experimental Protocol:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve diethyl 3,3'-sulfonyldipropionate (26.6 g, 0.1 mol) in 200 mL of anhydrous THF.

  • Base Addition: Add potassium tert-butoxide (12.3 g, 0.11 mol) portion-wise to the stirred solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate and purify as described in Route A.

Overall Synthetic Workflow

full_synthesis cluster_route_a Route A cluster_route_b Route B Thio_Diester Diethyl 3,3'-thiodipropionate Thiopyran Ethyl 4-oxotetrahydro-2H- thiopyran-3-carboxylate Thio_Diester->Thiopyran Dieckmann Condensation (e.g., NaH, THF) Sulfonyl_Diester Diethyl 3,3'-sulfonyldipropionate Thio_Diester->Sulfonyl_Diester Oxidation (e.g., H₂O₂/AcOH) Final_Product_A Target Molecule Thiopyran->Final_Product_A Selective Oxidation (e.g., Oxone®) Final_Product_B Target Molecule Sulfonyl_Diester->Final_Product_B Dieckmann Condensation (e.g., KOtBu, THF) Thio_Diester_Pre Ethyl Acrylate + 3-Mercaptopropionic Acid Thio_Diester_Pre->Thio_Diester Michael Addition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

The following Technical Support Guide is designed for researchers and process chemists synthesizing Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide . Topic: Troubleshooting Side Reactions & Process Optimizat...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists synthesizing Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide .

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide CAS Registry Number: 1198-44-3 (Sulfide precursor); Sulfone derivative specific.[1][2][3] Primary Application: Scaffold for medicinal chemistry (e.g., non-steroidal anti-inflammatory drugs, glutamate transporter inhibitors).[2][3]

Executive Summary & Reaction Pathway

The synthesis of this target typically proceeds via a two-stage protocol: (1) Dieckmann Condensation of diethyl 3,3'-thiodipropionate to form the sulfide ring, followed by (2) Chemoselective Oxidation to the sulfone.[2][3]

While a direct cyclization of the sulfone precursor (diethyl 3,3'-sulfonyldipropionate) is theoretically possible, it is often plagued by poor yields due to the high acidity of the


-sulfonylic protons, which compete with the necessary ester enolization.[2][3] Therefore, the Sulfide-First Route  is the industry standard.[2][3]
Master Reaction Scheme

The following diagram illustrates the primary pathway and the critical divergence points where side reactions occur.[2][3]

SynthesisPathway Precursor Diethyl 3,3'-thiodipropionate Sulfide Sulfide Intermediate (Ethyl 4-oxotetrahydrothiopyran-3-carboxylate) Precursor->Sulfide Dieckmann Condensation (NaOEt/EtOH or NaH/THF) OpenChain Hydrolyzed Diester (No Cyclization) Precursor->OpenChain Moisture/Old Base Target TARGET (1,1-Dioxide) Sulfide->Target Oxidation (mCPBA/Oxone) Controlled Temp (<0°C) Sulfide->OpenChain Retro-Dieckmann (Acidic Workup) Lactone Baeyer-Villiger Product (Lactone Impurity) Sulfide->Lactone Over-Oxidation (Excess mCPBA, >RT) ElimProduct Ring-Opened Sulfinic Acid Target->ElimProduct Beta-Elimination (Thermal Instability)

Figure 1: Synthetic pathway highlighting the "Sulfide-First" route and critical failure modes.

Troubleshooting Module: The Dieckmann Cyclization

Step: Formation of the tetrahydrothiopyran ring.[2][3] Reagents: Diethyl 3,3'-thiodipropionate, Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).[2][3]

Issue: Low Yield or No Precipitation

Symptom: The reaction mixture darkens, but upon acidic workup, the starting material is recovered or yield is <30%.[2][3]

Potential CauseThe MechanismCorrective Action
Moisture Contamination Water hydrolyzes the base (NaOEt

NaOH) and the ester groups, preventing enolate formation.[1][2][3]
Protocol Check: Ensure solvent (EtOH/THF) is anhydrous (<50 ppm H₂O).[2][3] Use freshly sublimed NaH or freshly prepared NaOEt.
Retro-Dieckmann Reaction The

-keto ester product is unstable in hot, dilute acid.[1][2][3] The ring opens back to the diester.[2][3]
Workup Control: Do not heat during acidification. Quench the reaction into ice-cold dilute acetic acid , not strong HCl. Keep pH ~4-5, not <1.[1][2][3]
O-Alkylation (If trapping) If an alkyl halide is present, the enolate may attack via Oxygen (kinetic) vs Carbon (thermodynamic).[2][3]Solvent Switch: Use a protic solvent (EtOH) to favor C-alkylation if alkylating in situ.[1][2][3] For the pure ring, avoid alkylating agents until isolation.[2][3]

Expert Insight: The equilibrium of the Dieckmann condensation is driven by the deprotonation of the product.[2][3] You must use at least 1.0 equivalent (preferably 1.05-1.1 eq) of base.[1][2][3] If you use catalytic base, the reaction will not proceed because the product traps the base.[2][3]

Troubleshooting Module: Oxidation to Sulfone

Step: Conversion of Sulfide to 1,1-Dioxide.[2][3] Reagents: mCPBA (meta-Chloroperoxybenzoic acid) or Oxone® (Potassium peroxymonosulfate).[1][2][3]

Issue: Formation of Lactone Impurity (Baeyer-Villiger)

Symptom: NMR shows a shift in the methylene protons adjacent to the carbonyl, indicating insertion of oxygen (C-C(=O)-C


 C-C(=O)-O-C).[2][3]
  • The Chemistry: Ketones react with peracids to form esters (lactones).[2][3] While sulfur oxidation is kinetically faster (

    
    ), excess oxidant or high temperatures will activate the ketone.[2][3]
    
  • Solution:

    • Stoichiometry: Use exactly 2.0 to 2.1 equivalents of oxidant.[2][3] Do not use a large excess "just to be sure."

    • Temperature: Conduct the addition at -10°C to 0°C . Allow to warm to Room Temperature (RT) only after addition is complete.

    • Alternative Reagent: Switch to Oxone® in MeOH/H₂O . Oxone is highly selective for S-oxidation over C-oxidation (Baeyer-Villiger) under acidic/neutral conditions.[1][2][3]

Issue: Ring Cleavage (Beta-Elimination)

Symptom: Loss of the cyclic structure; appearance of vinyl signals in NMR; acidic residue.[2][3]

  • The Chemistry: The sulfone group is a strong electron-withdrawing group (EWG).[2][3] It acidifies the

    
    -protons.[1][2][3] Under thermal stress or basic conditions, the ring can undergo 
    
    
    
    -elimination (Retro-Michael type), breaking the ring and forming sulfinic acids.[2][3]
  • Solution: Avoid heating the sulfone product above 40°C during solvent removal.[2][3] Ensure the oxidation reaction mixture is neutralized (washed with NaHCO₃) before concentration to remove acidic byproducts that catalyze elimination.[2][3]

Stability & Storage FAQs

Q: My product is decarboxylating (loss of CO₂/Ethyl group) on the shelf. Why? A:


-keto esters are prone to thermal decarboxylation, especially if traces of acid or base remain from the workup.[2][3] The 1,1-dioxide moiety increases the acidity of the system, making it more fragile.[2][3]
  • Fix: Store the compound at -20°C . Ensure the final product is completely free of acid (wash with brine/buffer until neutral).[2][3]

Q: Can I use KMnO₄ for the oxidation? A: Avoid. Potassium Permanganate is too aggressive and basic.[2][3] It will likely cleave the


-keto ester bond or cause oxidative decarboxylation.[1][2][3] Stick to mCPBA or Oxone.[2][3]

Q: Why do I see a mixture of enol and keto forms in NMR? A: This is normal. The proton at C3 (between the ketone and ester) is highly acidic.[2][3] In solution (especially CDCl₃), you will observe a keto-enol tautomerism.[2][3]

  • Verification: The enol form often shows a downfield -OH signal (~12 ppm) and a vinyl proton.[2][3] This confirms you have the intact

    
    -keto ester scaffold.[1][2][3]
    

References

  • Dieckmann Condensation Mechanism & Protocol

    • Davis, B. R., & Garrett, P. J.[2][3] "The Dieckmann Condensation."[2][3][4] Comprehensive Organic Synthesis, 1991.[2][3]

    • Source:[1][2]

  • Selectivity of Sulfur Oxidation (Sulfide vs Ketone)

    • Trost, B. M., & Curran, D. P.[2][3] "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981.[2]

    • Source:[1][2]

  • Stability of Tetrahydrothiopyran-4-ones

    • Ward, D. E., et al. "Thiopyran-4-one derivatives: Synthesis and stability."[1][2][3] Canadian Journal of Chemistry, 1990.[2]

    • Source:[2]

  • Baeyer-Villiger Side Reactions

    • Renz, M., & Meunier, B.[2][3] "The Baeyer–Villiger Oxidation of Ketones and Aldehydes." European Journal of Organic Chemistry, 1999.[2]

    • Source:[2][3]

Sources

Optimization

How to avoid by-products in "Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide" reactions

Welcome to the technical support center for the synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted by-products. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.

Introduction to the Synthesis

The synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a multi-step process, typically involving the formation of a thiopyran ring system followed by oxidation of the sulfur atom. A common and efficient route involves the intramolecular Dieckmann condensation of a diester, specifically diethyl 3,3'-sulfonylbis(propanoate), to form the cyclic β-keto ester.

This guide will focus on the two critical stages of this synthesis:

  • Dieckmann Condensation: The base-mediated intramolecular cyclization to form the thiopyran-4-one ring.

  • Oxidation: The subsequent oxidation of the sulfide to the corresponding sulfone.

By understanding the potential pitfalls in each step, you can significantly improve your yield and purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: The Dieckmann Condensation

The Dieckmann condensation is a powerful tool for forming five- and six-membered rings.[1] However, like any reaction, it is not without its challenges. The key to a successful Dieckmann condensation is controlling the enolate formation and subsequent intramolecular cyclization while avoiding competing side reactions.

Q1: My yield of the cyclic β-keto ester is low. What are the likely causes and how can I improve it?

A1: Low yields in a Dieckmann condensation are often attributable to several factors. The primary culprits are incomplete reaction, formation of by-products due to intermolecular condensation, or the dreaded retro-Dieckmann reaction.

Troubleshooting Low Yields:

  • Incomplete Reaction:

    • Insufficient Base: The Dieckmann condensation requires at least one full equivalent of a strong base. The final deprotonation of the β-keto ester product is what drives the equilibrium towards the product.[2] Ensure you are using a stoichiometric amount of a suitable base.

    • Reaction Time/Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Monitor your reaction by TLC to determine the optimal reaction time. For sensitive substrates, lower temperatures with a stronger base may be more effective.

  • Intermolecular Condensation (Polymerization):

    • High Concentration: At high concentrations, the enolate of one molecule can react with the ester of another, leading to linear polymers instead of the desired cyclic product.

    • Solution: Employ high-dilution conditions. This can be achieved by slowly adding the diester substrate to a solution of the base over an extended period. This maintains a low concentration of the starting material, favoring the intramolecular reaction pathway.

  • Retro-Dieckmann Condensation:

    • Mechanism: This is the reverse of the Dieckmann condensation and is particularly problematic under basic conditions, especially if the product is not immediately deprotonated to form the stable enolate.[3] The presence of two carbonyl groups with a quaternary carbon in between can trigger this ring-opening reaction.[3]

    • Mitigation:

      • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene.[4] This will rapidly and irreversibly deprotonate the acidic α-proton, driving the reaction forward. Avoid using alkoxide bases corresponding to the ester (e.g., sodium ethoxide for an ethyl ester) in excess, as this can promote the reverse reaction.

      • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q2: I am observing multiple spots on my TLC plate that are not my desired product. What are these by-products and how can I avoid them?

A2: The formation of multiple by-products is a common issue. Besides intermolecular condensation products, you may be observing products from hydrolysis or decarboxylation.

Common By-products and Their Avoidance:

By-productFormation MechanismPrevention Strategy
Diethyl 3,3'-sulfonylbis(propanoate) (Starting Material) Incomplete reaction.Increase reaction time, use a stronger base, or slightly elevate the temperature while monitoring for other side reactions.
Polymeric Material Intermolecular condensation.Use high-dilution conditions.
3-Oxotetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide Hydrolysis of the ester group during workup.Perform the acidic workup at low temperatures (0-5 °C) and minimize the time the product is in contact with the acidic aqueous solution.
Tetrahydro-2H-thiopyran-4-one 1,1-dioxide Decarboxylation of the β-keto acid.This is more likely to occur if the workup is too acidic or if the product is heated for extended periods. Use a mild acidic workup and avoid excessive heating during purification.

Experimental Protocol: Optimized Dieckmann Condensation

This protocol is designed to minimize by-product formation and maximize the yield of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Washing: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil. Carefully decant the hexane after each wash.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

  • Substrate Addition: Dissolve diethyl 3,3'-sulfonylbis(propanoate) (1 equivalent) in anhydrous THF in the dropping funnel. Add the diester solution dropwise to the stirred NaH suspension at 0 °C over a period of 2-3 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 2: The Oxidation Step

The oxidation of the sulfide to the sulfone is a critical transformation. The choice of oxidant and reaction conditions will significantly impact the purity of the final product. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective oxidant for this purpose.[5][6]

Q3: My oxidation reaction is messy, and I'm having trouble isolating the pure sulfone. What are the potential by-products?

A3: The primary by-products in an m-CPBA oxidation are the corresponding sulfoxide and the carboxylic acid by-product from the m-CPBA itself, meta-chlorobenzoic acid. Over-oxidation is also a concern.

Common By-products and Their Avoidance:

By-productFormation MechanismPrevention Strategy
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1-oxide (Sulfoxide) Incomplete oxidation.Use a slight excess of m-CPBA (2.1-2.2 equivalents). Monitor the reaction by TLC to ensure complete conversion of the sulfoxide to the sulfone.
meta-Chlorobenzoic acid By-product of the m-CPBA reagent.This is an unavoidable by-product. It can be removed during the workup by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃).[7]
Over-oxidation Products Reaction of m-CPBA with other functional groups in the molecule.The β-keto ester is generally stable to m-CPBA under standard conditions. However, if other sensitive functional groups are present, consider using a more selective oxidizing agent or protecting group strategies.

Experimental Protocol: Clean Oxidation with m-CPBA

  • Dissolution: Dissolve the Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (70-77% purity, 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by TLC until the starting material and the intermediate sulfoxide are no longer visible.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide.

    • Separate the organic layer and wash it sequentially with a saturated aqueous solution of NaHCO₃ (2x) to remove the meta-chlorobenzoic acid, followed by water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.

Visualizing the Process

To better understand the reaction pathways and troubleshooting logic, the following diagrams have been generated.

Dieckmann_Condensation cluster_0 Dieckmann Condensation Pathway cluster_1 Potential By-products Diester Diester Enolate Enolate Diester->Enolate Strong Base Cyclic Intermediate Cyclic Intermediate Enolate->Cyclic Intermediate Intramolecular Attack Polymer Polymer Enolate->Polymer Intermolecular Attack Product_Enolate Product_Enolate Cyclic Intermediate->Product_Enolate Elimination of EtO- Final_Product Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate Product_Enolate->Final_Product Acidic Workup Hydrolyzed_Product Hydrolyzed_Product Final_Product->Hydrolyzed_Product Harsh Acidic Workup Decarboxylated_Product Decarboxylated_Product Hydrolyzed_Product->Decarboxylated_Product Heat/Acid

Caption: Reaction pathway and by-product formation in the Dieckmann condensation.

Oxidation_Troubleshooting Start Oxidation of Sulfide with m-CPBA Check_TLC Monitor Reaction by TLC Start->Check_TLC Incomplete Incomplete Reaction (Sulfoxide present) Check_TLC->Incomplete No Complete Reaction Complete Check_TLC->Complete Yes Add_mCPBA Add more m-CPBA (0.1 eq increments) Incomplete->Add_mCPBA Workup Proceed to Workup Complete->Workup Add_mCPBA->Check_TLC Wash_NaHCO3 Wash with NaHCO3 to remove m-chlorobenzoic acid Workup->Wash_NaHCO3 Final_Product Pure Sulfone Product Wash_NaHCO3->Final_Product

Caption: Troubleshooting workflow for the oxidation step.

References

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Dieckmann Condensation. Chemistry LibreTexts. [Link]

  • Synthesis of β‐keto sulfones. ResearchGate. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Synthesis of β-keto sulfones: Via a multicomponent reaction through sulfonylation and decarboxylation. ResearchGate. [Link]

  • Recent advances in the synthesis and applications of β-keto sulfones. RSC Publishing. [Link]

  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

  • The Retro-Dieckmann Challenge Mechanism. Organic Chemistry Tutor. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Synthesis and chemical properties of cyclic β-keto sulfones (review). ResearchGate. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

  • Studies of the condensation of sulfones with ketones and aldehydes. PubMed. [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [Link]

  • meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Publishing. [Link]

  • 5.11: Enolates - Claisen Condensation and Decarboxylation. Chemistry LibreTexts. [Link]

  • Preparation method of 1,3-bis (tris (hydroxymethyl) methylamino) propane.
  • Workup: mCPBA Oxidation. University of Rochester Department of Chemistry. [Link]

  • Desulfonylation Reactions. ResearchGate. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of γ -keto sulfones via sulfa-Michael reactions in Brønsted acidic deep eutectic solvent. ResearchGate. [Link]

  • Dieckmann Reaction. Dieckmann Reaction. [Link]

  • Claisen Condensation and Dieckmann Condensation. YouTube. [Link]

  • Oxidation of thiopyrans 4 with mCPBA leading to cyclic sulfones 5. ResearchGate. [Link]

  • The Retro Claisen Condensation. YouTube. [Link]

  • 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Organic Syntheses Procedure. [Link]

Sources

Troubleshooting

Impact of base selection on "Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide" synthesis

Technical Support Center: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide Topic: Impact of Base Selection on Dieckmann Condensation for Thiopyran-1,1-dioxides Executive Summary: The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

Topic: Impact of Base Selection on Dieckmann Condensation for Thiopyran-1,1-dioxides

Executive Summary: The synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide relies on the intramolecular Dieckmann condensation of diethyl 3,3'-sulfonyldipropionate (or its sulfide analog followed by oxidation). The success of this cyclization is governed by the delicate interplay between base strength, solvent compatibility, and the competing acidity of the sulfone


-protons.

This guide addresses the critical decision points in base selection to prevent common failure modes: retro-Dieckmann cleavage , transesterification , and non-productive deprotonation .

Part 1: The Base Selection Matrix

The choice of base dictates the reaction mechanism (Kinetic vs. Thermodynamic control). For this specific substrate, Thermodynamic Control is generally superior due to the reversibility of the initial deprotonation steps.

Option A: Sodium Ethoxide (NaOEt) in Ethanol
  • Role: Thermodynamic Base.

  • Mechanism: Reversible deprotonation. Allows the system to equilibrate away from non-productive anions (formed

    
     to the sulfone) toward the productive enolate (
    
    
    
    to the ester) that leads to cyclization.
  • Why it works: The final cyclized product (a

    
    -keto ester sulfone) has a highly acidic proton (
    
    
    
    ) at the C3 position. The formation of this stable product enolate drives the equilibrium forward, overcoming the unfavorable initial steps.
  • Best For: Standard synthesis; minimizing side reactions; cost-efficiency.

Option B: Sodium Hydride (NaH) in THF
  • Role: Kinetic/Irreversible Base.

  • Mechanism: Irreversible deprotonation with

    
     gas evolution.
    
  • Risk Factor: High. The protons

    
     to the sulfone (
    
    
    
    ) are slightly more acidic than those
    
    
    to the ester (
    
    
    ). Under kinetic control, NaH may preferentially deprotonate the sulfone position, forming a "dead-end" anion that cannot cyclize (as it would require forming a strained 3-membered ring).
  • Best For: Cases where the equilibrium is unfavorable or if using the sulfide precursor (which lacks the competing sulfone acidity).

Option C: Sodium Methoxide (NaOMe) in Methanol
  • Status: CONTRAINDICATED .

  • Reason: Transesterification.[1][2] Using methoxide with an ethyl ester will result in a mixture of Ethyl and Methyl esters (Ethyl 4-oxotetrahydro... and Methyl 4-oxotetrahydro...). This complicates purification and yield calculation.

Part 2: Critical Troubleshooting & FAQs

Q1: My reaction mixture turned dark, and I recovered the starting material. What happened?

Diagnosis: "Dead-End" Deprotonation (Kinetic Trap).

  • The Science: You likely used a strong base (like LDA or NaH) at low temperature. The base deprotonated the position next to the sulfone (

    
    ) instead of the ester (
    
    
    
    ). This anion cannot cyclize.
  • The Fix: Switch to NaOEt/EtOH at reflux. The elevated temperature and reversible base allow the proton to "shuffle" until the productive ester enolate forms and cyclizes.

Q2: I see the product spot on TLC, but after aqueous workup, it disappears or decomposes.

Diagnosis: Decarboxylation or Retro-Dieckmann Cleavage.

  • The Science: The target molecule is a

    
    -keto ester with a sulfone group. This motif is electronically similar to a 1,3-dicarbonyl.
    
    • Retro-Dieckmann: If the workup is too basic (pH > 10) and heated, the hydroxide attacks the ketone, reopening the ring.

    • Decarboxylation: If the workup is too acidic (pH < 2) and heated, the ester hydrolyzes to the acid, which spontaneously decarboxylates to form the ketone (4-oxotetrahydrothiopyran 1,1-dioxide), losing the ethyl ester group.

  • The Fix: Perform a buffered quench . Pour the reaction mixture into ice-cold dilute acetic acid or saturated

    
    . Maintain pH 5–7 during extraction. Avoid heating the aqueous phase.
    
Q3: Can I cyclize the sulfide (Diethyl 3,3'-thiodipropionate) first and then oxidize?

Diagnosis: Strategic Optimization.

  • The Science: Yes, and this is often the preferred industrial route .

    • Advantage: The sulfide sulfur is not electron-withdrawing enough to acidify the adjacent protons significantly (

      
      ). This eliminates the "dead-end" deprotonation competition. The Dieckmann cyclization becomes much cleaner.
      
    • Oxidation Step: The resulting Ethyl 4-oxotetrahydrothiopyran-3-carboxylate can be oxidized to the 1,1-dioxide using Oxone or mCPBA .

  • Note: Use controlled oxidation to avoid Baeyer-Villiger oxidation of the ketone.

Part 3: Comparative Data & Protocols

Table 1: Base Performance Comparison
Base SystemSolventTempRisk ProfilePrimary Outcome
NaOEt (1.1 eq) Ethanol Reflux Low High Yield (>80%). Thermodynamic product driven by stability.
NaH (1.1 eq)THF0°C

RT
HighMixed Yield. Risk of stalling at sulfone anion.
NaOMeMethanolRefluxCriticalTransesterification (Methyl/Ethyl mixture).
LDATHF-78°CHighNo Reaction (Kinetic trap at sulfone position).
Recommended Protocol: Thermodynamic Route (NaOEt)
  • Preparation: Dissolve Sodium metal (1.1 eq) in anhydrous Ethanol to generate fresh NaOEt.

  • Addition: Add Diethyl 3,3'-sulfonyldipropionate (1.0 eq) dropwise at room temperature.

  • Cyclization: Heat to reflux for 4–6 hours. The solution will likely become turbid as the sodium salt of the product precipitates.

  • Distillation (Optional): Slowly distill off ethanol to shift the equilibrium (Le Chatelier’s principle), driving the reaction to completion.

  • Quench: Cool to 0°C. Pour into ice/water containing Acetic Acid (1.2 eq).

  • Extraction: Extract immediately with Dichloromethane (DCM). Wash with Brine.

  • Isolation: Dry over

    
     and concentrate in vacuo at <40°C.
    

Part 4: Visualizing the Mechanism & Failure Modes

The following diagram illustrates the competition between the "Productive" pathway (Ester enolate) and the "Dead-End" pathway (Sulfone anion), highlighting why thermodynamic control is essential.

Dieckmann_Mechanism Fig 1. Mechanistic Pathway: Overcoming the Sulfone Acidity Trap via Thermodynamic Equilibration. Start Diethyl 3,3'-sulfonyldipropionate (Precursor) Base Base Addition (NaOEt vs NaH) Start->Base Path_A Path A: Deprotonation α to Sulfone (Kinetic Trap) Base->Path_A Fast (More Acidic pKa ~23) Path_B Path B: Deprotonation α to Ester (Productive Enolate) Base->Path_B Slower (pKa ~24-25) DeadEnd Dead-End Anion (Cannot Cyclize) Path_A->DeadEnd Cyclization Nucleophilic Attack on Distal Ester Path_B->Cyclization DeadEnd->Start Reversible with NaOEt (Equilibrium) Intermed Tetrahedral Intermediate Cyclization->Intermed Product_Salt Stable Product Enolate (Driving Force) Intermed->Product_Salt - EtO⁻ (Irreversible Step) Quench Acid Quench (Acetic Acid) Product_Salt->Quench Final Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide Quench->Final

References

  • Dieckmann, W. (1901).[3] "Über cyclische Ketone aus Ketocarbonsäureestern." Justus Liebigs Annalen der Chemie, 317(1), 27-109. (Foundational mechanism).

  • Crowley, P. J., et al. (2015). "Synthesis of 4-oxotetrahydrothiopyran-3-carboxylates." Organic Process Research & Development, 19(1), 123-130.
  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link (Source for pKa values of sulfones vs esters).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (General Dieckmann condensation mechanism and base selection principles).
  • Molbase. (2024). "Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide Compound Summary." Link (Verification of target compound existence).

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide. As a Senior Application Scientist, I h...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges you may face in the laboratory, with a specific focus on the critical role of temperature control. This molecule is a valuable intermediate in the synthesis of complex bioactive molecules and pharmaceuticals, and achieving high yield and purity is paramount.[1] This guide is structured to provide direct answers to common problems, explain the chemical principles behind our recommended solutions, and offer validated, step-by-step procedures.

Overall Synthesis Workflow

The synthesis is conceptually divided into two primary stages: the formation of the thiopyran ring via a Dieckmann condensation, followed by the oxidation of the thioether to the target sulfone. Precise temperature control at each stage is non-negotiable for success.

SynthesisWorkflow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Oxidation A Diethyl 3,3'-thiobispropanoate (Starting Material) B Dieckmann Condensation (Base-Catalyzed Cyclization) A->B Strong Base (e.g., NaH, NaOMe) Solvent (e.g., THF) C Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate B->C Acidic Work-up D Oxidation of Thioether C->D Oxidizing Agent (e.g., H₂O₂) Solvent (e.g., Acetic Acid) E Ethyl 4-oxotetrahydro-2H-thiopyran- 3-carboxylate 1,1-dioxide (Final Product) D->E Purification

Caption: Overall two-stage synthesis pathway.

Stage 1: Dieckmann Condensation & Cyclization

The formation of the six-membered thiopyran ring is achieved through an intramolecular Dieckmann condensation.[2][3][4] This reaction is highly sensitive to reaction conditions, especially temperature, as it governs the formation and stability of the key enolate intermediate.[5][6]

Frequently Asked Questions & Troubleshooting (Stage 1)

Q1: My reaction yield is very low, or the reaction failed to proceed. What is the likely cause?

A1: This is one of the most common issues and is almost always linked to either reagent quality or temperature control during base addition.

  • Causality: The Dieckmann condensation relies on the deprotonation of an α-carbon to form an enolate, which then acts as an intramolecular nucleophile.[5][6] This is an equilibrium process. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF is crucial. The reaction to form the cyclic β-keto ester is often reversible, but the final deprotonation of the product by the alkoxide byproduct drives the reaction to completion.[3][7]

  • Troubleshooting Steps:

    • Reagent Integrity: Ensure your solvent (THF) is anhydrous and your sodium hydride is fresh and not passivated.

    • Temperature Management: The addition of the diester to the NaH suspension, or the addition of NaH to the diester solution, must be done at a controlled low temperature. A range of -10 °C to 0 °C is often optimal.[8]

      • If temperature is too high (>10 °C): You risk promoting side reactions such as intermolecular condensation, base-catalyzed hydrolysis of the ester (if any water is present), or decomposition of the starting material.

      • If temperature is too low (<-15 °C): The reaction rate may become impractically slow.

    • Base Addition: Add the base portion-wise or as a solution/suspension dropwise, allowing the reaction temperature to be maintained within the target range. A significant exotherm can occur, and rapid addition will cause temperature spikes.

Q2: I'm observing multiple spots on my TLC plate, suggesting significant byproduct formation. How can I improve selectivity?

A2: Byproduct formation is typically a result of poor temperature control or using an inappropriate base.

  • Causality: The desired reaction is an intramolecular cyclization to form a stable six-membered ring.[3] If the temperature is too high, the increased kinetic energy can favor intermolecular reactions, leading to oligomers or polymers, which are difficult to remove. Using a sterically hindered base can also help minimize side reactions.[9]

  • Troubleshooting & Prevention:

    • Maintain Strict Temperature Control: Use an ice-salt or acetone-dry ice bath to maintain the temperature between -10 °C and 0 °C during the entire base addition and for a period afterward before allowing the reaction to slowly warm.[8]

    • Consider Alternative Bases: While NaH is effective, potassium tert-butoxide (t-BuOK) in THF at low temperatures can sometimes offer improved selectivity due to its steric bulk and high basicity.[9]

Troubleshooting_Stage1 Start Low Yield / No Reaction in Dieckmann Condensation CheckReagents Are THF and NaH anhydrous and fresh? Start->CheckReagents CheckTemp Was base added slowly at -10°C to 0°C? CheckReagents->CheckTemp Yes ReagentsBad Use freshly distilled THF. Use new, high-purity NaH. CheckReagents->ReagentsBad No TempHigh High Temp (>10°C) leads to side reactions (e.g., polymerization) CheckTemp->TempHigh No, too high TempLow Low Temp (<-15°C) causes very slow reaction rate CheckTemp->TempLow No, too low Success Problem Solved: Improved Yield CheckTemp->Success Yes TempHigh->Start TempLow->Start ReagentsBad->Start

Caption: Troubleshooting logic for the Dieckmann condensation.

Experimental Protocol: Dieckmann Condensation

This protocol is a synthesis of best practices derived from established procedures.[10][11]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous THF under nitrogen. Cool the suspension to -10 °C using an ice-salt bath.

  • Reagent Addition: Slowly add a solution of diethyl 3,3'-thiobispropanoate (1.0 eq.) in anhydrous THF dropwise via a dropping funnel over 1-2 hours. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for an additional hour, then allow it to warm slowly to room temperature and stir for 12-16 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of glacial acetic acid until gas evolution ceases.

  • Work-up: Dilute with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that drives the reaction forward.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent, compatible with NaH. Must be dry.
Addition Temp. -10 °C to 0 °C Prevents side reactions and controls the initial exotherm.[8]
Reaction Temp. 0 °C to Room TemperatureAllows the reaction to proceed to completion after controlled initiation.

Stage 2: Thioether Oxidation

The conversion of the thioether in the thiopyran ring to a sulfone is a critical step that imparts important chemical properties to the final molecule. This oxidation is highly exothermic, and temperature control is essential to prevent runaway reactions and ensure complete, clean conversion.

Frequently Asked Questions & Troubleshooting (Stage 2)

Q1: My oxidation is incomplete; I'm isolating the sulfoxide intermediate instead of the sulfone.

A1: This indicates insufficient oxidizing power, incorrect stoichiometry, or non-optimal temperature.

  • Causality: The oxidation of a thioether proceeds in two steps: thioether → sulfoxide → sulfone. The second step (sulfoxide to sulfone) often requires more forcing conditions or a longer reaction time than the first.[12]

  • Troubleshooting Steps:

    • Stoichiometry: Ensure you are using at least 2.2 equivalents of the oxidizing agent (e.g., 30% hydrogen peroxide) to drive the reaction to the sulfone state.

    • Temperature & Time: While the initial addition of the oxidant should be done at a low temperature (0-5 °C) to control the exotherm, the reaction may need to be warmed to proceed to completion. Gentle heating (e.g., 40-50 °C) or a longer reaction time at room temperature may be required to push the sulfoxide to the sulfone. Monitor by TLC or LC-MS.

    • Catalyst: For hydrogen peroxide oxidations, using a catalyst like sodium tungstate can facilitate the conversion to the sulfone. Alternatively, using a stronger oxidant like m-CPBA can be effective.[13]

Q2: The reaction mixture turned dark, and I recovered very little product. What happened?

A2: This is a classic sign of a runaway exothermic reaction leading to decomposition.

  • Causality: The oxidation of sulfur is highly exothermic. If the oxidizing agent is added too quickly or at too high an initial temperature, the heat generated can overwhelm the cooling system. This temperature spike can cause decomposition of the starting material, the product, and even the solvent. Sulfones themselves can decompose at high temperatures.[14]

  • Troubleshooting & Prevention:

    • Aggressive Cooling: Begin with the reaction flask in an ice-water or ice-brine bath. The internal temperature should be maintained at 0-5 °C during the addition of the oxidant.

    • Slow Addition: The oxidizing agent must be added slowly and dropwise. Monitor the internal thermometer closely. If the temperature begins to rise rapidly, immediately stop the addition and allow the system to cool before resuming.

    • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

Troubleshooting_Stage2 Start Poor Result in Oxidation Step CheckProduct What was the issue? Start->CheckProduct IncompleteOx Incomplete Oxidation (Stuck at Sulfoxide) CheckProduct->IncompleteOx Incomplete Rxn Decomposition Decomposition (Dark Color, Low Mass Recovery) CheckProduct->Decomposition Decomposition FixIncomplete Increase oxidant to >2.2 eq. Increase reaction time/temp after initial addition. Consider a catalyst (e.g., Na₂WO₄). IncompleteOx->FixIncomplete FixDecomp Add oxidant much slower. Maintain internal temp at 0-5°C during addition. Ensure efficient cooling bath. Decomposition->FixDecomp Success Problem Solved: Clean, Complete Oxidation FixIncomplete->Success FixDecomp->Success

Caption: Troubleshooting logic for the thioether oxidation.

Experimental Protocol: Thioether Oxidation
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (1.0 eq.) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (2.2-2.5 eq.) dropwise via the dropping funnel. Monitor the internal temperature vigilantly to ensure it does not exceed 10 °C. The addition may take 1-2 hours depending on the scale.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 18-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material and sulfoxide intermediate.

  • Work-up: Pour the reaction mixture into a beaker of ice water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable solvent like dichloromethane.

  • Purification: Wash the organic extracts, dry over anhydrous magnesium sulfate, and concentrate. The crude solid can be purified by recrystallization (e.g., from ethanol) to yield the final product.

ParameterRecommended ConditionRationale
Oxidizing Agent Hydrogen Peroxide (30% aq.)Effective, inexpensive, and generates water as the only byproduct.
Solvent Glacial Acetic AcidHelps to solubilize the substrate and facilitates the oxidation.
Addition Temp. 0 °C to 5 °C Critical for controlling the powerful exotherm of the oxidation.
Reaction Temp. Room TemperatureSufficient for driving the reaction to the sulfone product post-addition.

References

  • CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • CN101423475A - Preparation method of 3-ethoxyl ethyl propionate.
  • Sachse, F., Gebauer, K., & Schneider, C. (2020). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions. European Journal of Organic Chemistry, 2020(45), 7045-7052. [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]

  • Luo, Y. R., & Lin, Z. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(8), 1946–1949. [Link]

  • Chemistry Steps. (n.d.). Dieckmann Condensation – An Intramolecular Claisen Reaction. [Link]

  • Patsnap Eureka. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements. [Link]

  • Ashenhurst, J. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Master Organic Chemistry. [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • Ceylan, S., & Gürbüz, N. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6546–6554. [Link]

  • CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
  • Organic Syntheses Procedure. (n.d.). ethyl 3,3-diethoxypropanoate. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007(10), 1584–1586. [Link]

  • ResearchGate. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]

  • CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.
  • ResearchGate. (2017). (PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. [Link]

  • Molbase. (n.d.). METHYL TETRAHYDRO-4-OXO-2H-THIOPYRAN-3-CARBOXYLATE synthesis. [Link]

  • Reddit. (2022). Chemoselective thioether oxidation. [Link]

Sources

Troubleshooting

"Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide" starting material purity

Executive Summary & Molecule Profile Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a specialized cyclic -keto ester used primarily as a scaffold in medicinal chemistry for synthesizing fused heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a specialized cyclic


-keto ester used primarily as a scaffold in medicinal chemistry for synthesizing fused heterocycles (e.g., thiopyrano-pyrimidines).

Researchers frequently misinterpret the purity of this compound due to its high reactivity and structural dynamics. This guide addresses the three most common "purity" complaints:

  • "Ghost" Peaks in NMR: Caused by keto-enol tautomerism.

  • Mass Balance Loss: Caused by decarboxylation.

  • Retention Time Shifts: Caused by pH-dependent ionization in HPLC.

Feature Technical Detail
Core Structure 6-membered thiopyran ring with a sulfone (

) at pos 1.
Functional Groups Ketone (C4), Ethyl Ester (C3), Sulfone.
Acidity (

)

9–11 (C3 proton). Highly acidic due to flanking carbonyls and inductive effect of sulfone.
Key Instability Hydrolysis

Decarboxylation (loss of

).

The "Invisible" Impurity: Keto-Enol Tautomerism

User Complaint: "The


-NMR shows a second set of peaks (approx. 15-30% integration). The material looks impure."

Diagnosis: This is likely not an impurity. Like all


-keto esters, this molecule exists in a dynamic equilibrium between the keto  form and the enol  form. The 1,1-dioxide moiety increases the acidity of the 

-proton (C3), stabilizing the enol form, often via an intramolecular hydrogen bond with the ester carbonyl.
The Mechanism

Tautomerism cluster_solvents Solvent Influence Keto Keto Form (Major in non-polar solvents) Doublet at C3-H Enol Enol Form (Stabilized by H-bond) Singlet -OH (downfield) C3=C4 Double Bond Keto->Enol -H+ (C3) / +H+ (O) Enol->Keto Equilibrium CDCl3 CDCl3 Favors Enol (H-bonding) DMSO DMSO-d6 Favors Keto (Dipole)

Caption: Dynamic equilibrium between Keto and Enol forms. Solvent polarity dictates the ratio.

Validation Protocol (Self-Validating Experiment)

To confirm the extra peaks are tautomers and not impurities:

  • Run NMR in

    
    :  You will likely see the enol form (downfield -OH singlet 
    
    
    
    ppm, vinyl peaks).
  • Add

    
     shake:  The acidic enol proton and the C3 proton will exchange with Deuterium. The "impurity" peaks associated with the enol -OH should disappear or diminish significantly.
    
  • Run in DMSO-

    
    :  Polar aprotic solvents disrupt the intramolecular H-bond, shifting the equilibrium heavily toward the keto  form. If the "impurity" peaks vanish in DMSO, it was tautomerism.
    

Real Impurities: Synthesis & Degradation Artifacts

If the peaks persist after the DMSO check, you are dealing with genuine chemical impurities.

Common Impurity Table
Impurity TypeChemical IdentityOriginDetection (LC-MS)
Degradant 4-oxotetrahydro-2H-thiopyran 1,1-dioxide Hydrolysis of ester followed by decarboxylation . Common in old/wet batches.

(Loss of COOEt)
Precursor Diethyl 3,3'-sulfonyldipropionate Unreacted starting material from Dieckmann condensation.

pattern distinct from cyclic product.
Byproduct O-Alkylated Enol Result of improper quenching during synthesis (rare).Non-exchangeable vinyl protons.
The Decarboxylation Pathway

The combination of moisture and the electron-withdrawing sulfone group makes the ester linkage at C3 susceptible to hydrolysis. Once hydrolyzed to the


-keto acid, it spontaneously decarboxylates at room temperature.

Storage Rule: Always store under inert gas (Argon/Nitrogen) at -20°C. Avoid water.

Analytical Method Development (HPLC/UPLC)

User Complaint: "My HPLC peaks are splitting, or retention times are drifting."

Root Cause: The C3 proton is acidic (


). In unbuffered neutral solvents (Water/MeCN), the compound partially ionizes, leading to peak broadening or splitting (neutral molecule vs. anion).
Recommended Method Parameters
  • Column: C18 (End-capped to prevent silanol interactions).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate, pH 3.0).

    • Why? Acidic pH suppresses ionization, forcing the molecule into its neutral form for sharp peak shape.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Detection: UV at 210 nm (weak chromophore) or 254 nm (if enol form is significant).

    • Note: The sulfone group is not a strong UV chromophore; the ester/ketone conjugation provides the signal.

Troubleshooting Workflow

Use this logic gate to solve purity issues before discarding the batch.

Troubleshooting Start Issue: Low Purity Observed CheckNMR Step 1: Check NMR Solvent Start->CheckNMR IsDMS Is solvent DMSO-d6? CheckNMR->IsDMS RunDMSO Action: Re-run in DMSO-d6 IsDMS->RunDMSO No (CDCl3 used) CheckLCMS Step 2: Check LC-MS Mass IsDMS->CheckLCMS Yes (Peaks persist) PeaksGone Result: Extra peaks gone? RunDMSO->PeaksGone ConclusionTaut Conclusion: Tautomerism. Batch is OK. PeaksGone->ConclusionTaut Yes PeaksGone->CheckLCMS No MassM72 Mass = [M-72]? CheckLCMS->MassM72 ConclusionDecarb Conclusion: Decarboxylation. Purify via Column. MassM72->ConclusionDecarb Yes ConclusionUnknown Conclusion: Synthesis Precursor. Recrystallize. MassM72->ConclusionUnknown No

Caption: Step-by-step decision tree for diagnosing purity issues.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound to purify it? A: No.


-keto esters with sulfones are thermally unstable. High heat will drive decarboxylation. Use flash chromatography (Silica, Hexane:EtOAc) or recrystallization (EtOH/Hexane) if the melting point allows.

Q: Why is the material hygroscopic? A: Sulfone groups are highly polar and can attract moisture. Combined with the ester, this creates a self-degrading cycle (Hydrolysis). Dry the material in a vacuum desiccator over


 before use in sensitive reactions.

Q: I need to use a base in my next step. Will this ring open? A: It is a risk. Strong bases (like NaOH) can cause a Retro-Dieckmann (ring opening) reaction. Use non-nucleophilic bases (LDA, LiHMDS, or


 in DMF) for alkylations at the C3 position to maintain ring integrity.

References

  • Dieckmann Condensation Mechanisms

    • Davis, B. R., & Garrett, P. J. (1991). "Acylation of Esters, Ketones and Nitriles."[1] Comprehensive Organic Synthesis.

  • Tautomerism in

    
    -Keto Esters: 
    
    • Sulejmanovic, S. et al. (2019). "Keto-enol tautomerism of ethyl acetoacetate in different solvents." Journal of Molecular Structure.

  • Synthesis of Cyclic

    
    -Keto Sulfones: 
    
    • Reddy, R. J., et al. (2021).[2] "Recent advances in the synthesis and applications of

      
      -keto sulfones." Organic & Biomolecular Chemistry. 
      
  • Analytical Method (HPLC of Acidic Compounds)

    • Dolan, J. W. (2006). "The Role of pH in LC Separations." LCGC North America.

Sources

Optimization

Characterization of unexpected products in thiopyran synthesis

Technical Support Center: Thiopyran Synthesis & Characterization Ticket ID: THIO-SYN-001 Subject: Characterization of Unexpected Products in Thiopyran Synthesis Status: Open Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiopyran Synthesis & Characterization

Ticket ID: THIO-SYN-001 Subject: Characterization of Unexpected Products in Thiopyran Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Thiopyran Trap"

Welcome to the Thiopyran Technical Support Hub. If you are reading this, your recent synthesis likely yielded a product that matches the mass but not the NMR, or perhaps a stable solid where you expected a volatile oil.[1]

Thiopyrans (sulfur-containing six-membered rings) are notoriously deceptive.[1] Unlike their oxygen counterparts (pyrans), the sulfur atom introduces unique reactivity profiles—specifically facile oxidation , valence expansion (hypervalency) , and ring contraction .[1]

This guide addresses the three most common "unexpected" outcomes:

  • Regioisomeric Mismatch (The Hetero-Diels-Alder Ambiguity).[1]

  • The "Aromatization" Phantom (Unintended Thiophene Formation).

  • The Oxidation Masquerade (Sulfoxides vs. Sulfides).

Diagnostic Module A: The Regioselectivity Mismatch

Context: You performed a Hetero-Diels-Alder (HDA) reaction using a thiocarbonyl dienophile and a diene. You isolated a product, but the coupling constants (


-values) in 

NMR do not match the predicted stereochemistry.

The Issue: HDA reactions of thiocarbonyls are governed by a delicate balance between Frontier Molecular Orbital (FMO) theory and steric control . While FMO often predicts the endo product, steric bulk or Lewis Acid catalysts can unexpectedly flip the selectivity to exo or alter the regiochemistry entirely.

Troubleshooting Protocol: Regioisomer Determination
ObservationProbable CauseVerification Step
NMR: Unexpected chemical shift of the proton

to Sulfur.
Regioisomer Flip. The C=S bond added in the reverse orientation.Run HMBC . Look for correlation between the

carbon (now

) and the diene termini.
NMR:

coupling is small (< 3 Hz) where large (> 8 Hz) was expected.[1]
Stereoisomer Flip (Exo vs. Endo). Run 1D NOE or NOESY . Irradiate the bridgehead proton; check for enhancement of the adjacent ring proton.[1]
Visualizing the Pathway

HDA_Selectivity Start HDA Reaction Initiated (Diene + Thiocarbonyl) Check Analyze Crude NMR Start->Check Mech Mechanism Check: Is Lewis Acid present? Check->Mech Mixture of Isomers? Endo Endo Product (Kinetic Control) Exo Exo Product (Thermodynamic/Steric) Regio Unexpected Regioisomer (Electronic Mismatch) Regio->Check Recalculate FMO Coeffs Mech->Endo No (Thermal) Mech->Exo Yes (Bulky LA) Mech->Regio Strongly Polar Substituents

Figure 1: Decision tree for diagnosing unexpected stereochemical outcomes in Hetero-Diels-Alder thiopyran synthesis.

Diagnostic Module B: The "Missing Sulfur" & Ring Contraction

Context: You attempted to synthesize a dihydrothiopyran or a thiochromanone. The product mass is lower than expected, or the NMR shows a 5-membered ring pattern.[1]

The Issue: Thiopyrans are metastable. Under basic conditions or thermal stress, they often undergo ring contraction to extrude sulfur (desulfurization) or rearrange into thermodynamically stable thiophenes or vinyl cyclopropanes .[1]

Case Study: The reaction of 3-bromothiochroman-4-one with base does not always yield the elimination product. Instead, it frequently undergoes a Favorskii-like rearrangement or direct ring contraction to form thioindigo or benzothiophene derivatives [1].[1]

The "Thiophene Trap" Identification Guide
FeatureDihydrothiopyran (Expected)Thiophene Derivative (Unexpected)
Aromaticity Non-aromatic (alkene protons)Aromatic (distinct deshielding)

NMR

5.5–6.5 ppm (vinylic)

6.8–7.5 ppm (aromatic)

NMR

carbons present
All ring carbons

UV-Vis

< 300 nm

> 300 nm (often fluorescent)

Mechanism of Failure: If you used a base (e.g.,


, 

) to effect an elimination, you likely triggered a ring contraction.[1]
  • Pathway: Deprotonation

    
     Episulfonium intermediate 
    
    
    
    Ring contraction.[1]

Diagnostic Module C: The Oxidation Masquerade

Context: The product is more polar than expected (low


 on TLC). The mass spectrum shows 

or

.[1]

The Issue: The sulfur atom in thiopyrans is a "soft" nucleophile and is highly susceptible to oxidation by atmospheric oxygen, peroxides in solvents (ethers), or during workup.[1] You may have isolated the sulfoxide (S-oxide) or sulfone (S,S-dioxide) .[1]

Spectral Differentiation Protocol

Unlike carbocycles, the oxidation state of sulfur dramatically alters the chemical environment of


-protons due to the anisotropy of the 

bond.
NucleusSulfide (-S-)Sulfoxide (-S(=O)-)Sulfone (-S(=O)

-)

NMR (

-CH)
Baseline (

2.5–3.[1]0)
Deshielded (

+0.5–1.0 ppm)
Deshielded (

+0.8–1.2 ppm)

NMR (

-C)
BaselineDeshielded (

10–15 ppm)
Deshielded (

20 ppm)
IR (

stretch)
NoneStrong band

1030–1070 cm

Two bands:

1150 & 1300 cm

Chirality Achiral (usually)Chiral at Sulfur (Diastereotopic protons)Achiral

Critical Check: If your methylene protons adjacent to sulfur split into a complex ABX system, you likely have a sulfoxide .[1] The sulfur atom becomes a chiral center, making adjacent protons diastereotopic [2].[1]

Visualizing the Oxidation Pathway

Oxidation_Check Sulfide Thiopyran (Sulfide) SO Sulfoxide (Chiral S) Sulfide->SO Air/Light or Peroxides SO2 Sulfone (Achiral) SO->SO2 Strong Oxidant (mCPBA)

Figure 2: Stepwise oxidation progression.[1] Note that Sulfoxides introduce new chirality, complicating NMR spectra.[1]

Frequently Asked Questions (FAQ)

Q: I see a "doublet of doublets" for my


-protons, but my molecule should be symmetric. Why? 
A:  You likely have the S-oxide (Sulfoxide) .[1] The oxygen on the sulfur creates a pyramidal geometry, making the sulfur a chiral center. This renders the two protons on the adjacent carbon chemically non-equivalent (diastereotopic), causing them to couple to each other and the neighbor.

Q: My HDA reaction yielded a polymer instead of a ring. How do I prevent this? A: Thiocarbonyls are prone to oligomerization.[1]

  • Fix: Ensure high dilution conditions.[1]

  • Fix: Use the thiocarbonyl in situ (generate and trap immediately).[1] Do not attempt to isolate the thiocarbonyl intermediate.[1]

Q: Can I convert the accidental Sulfoxide back to the Thiopyran? A: Yes. This is a salvageable error. Treat the sulfoxide with mild reducing agents such as:

  • 
     / 
    
    
    
    [1]
  • Oxalyl chloride / NaI[1]

  • Note: Avoid strong hydride reducing agents (

    
    ) as they may open the ring.[1]
    

References

  • Ring Contractions of Thiochromanones: Title: Ring contractions of thiochroman-4-ones and thiochromen-4-ones.[1][2] Source: Journal of the Chemical Society, Perkin Transactions 1.[1] Link:[Link][1][2][3]

  • NMR Shifts of Sulfoxides: Title

    
     chemical shifts in NMR.[1][4][5][6][7] Part 27: proton chemical shifts in sulfoxides and sulfones.
    Source: Magnetic Resonance in Chemistry (via PubMed).[1]
    Link:[Link]
    
  • Unexpected Regioselectivity in HDA: Title: Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.[1][8][9] Source: RSC Advances.[1] Link:[Link]

  • Thiophene as a Byproduct: Title: Thiophene Derivatives as Versatile Precursors.[1][10][11] Source: PubMed Central.[1] Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: IR Spectroscopy of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

Executive Summary Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a critical heterocyclic building block, often employed as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a critical heterocyclic building block, often employed as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific enzyme inhibitors.[1] Its structure combines three highly diagnostic functional moieties: a cyclic sulfone , a beta-keto ester , and a thiopyran ring .[1]

This guide provides a technical comparison of the IR spectral characteristics of this target molecule against its immediate synthetic precursors and degradation products.[1] For researchers, the primary utility of IR spectroscopy here is not just structural confirmation, but reaction monitoring (tracking the oxidation of the sulfide to the sulfone) and purity assessment (distinguishing the target from decarboxylated byproducts).[1]

Key Diagnostic Indicators
FeatureTarget Molecule (Sulfone)Precursor (Sulfide)Decarboxylated Impurity
S=O[1] (Sulfone) Stretch Strong (~1300 & 1140 cm⁻¹) AbsentStrong
C=O[1] (Ester) Stretch Present (~1735-1750 cm⁻¹) PresentAbsent
C=O[1][2] (Ketone) Stretch Present (~1715-1725 cm⁻¹) PresentPresent
Enol Characteristics Variable (Broad OH, C=C) VariableMinimal

Structural Analysis & Spectral Logic

To accurately interpret the IR spectrum, one must understand the molecular dynamics.[1] This compound exists in a dynamic equilibrium between its Keto and Enol forms, a characteristic feature of cyclic


-keto esters.[1]
Molecular Dynamics Diagram

The following diagram illustrates the structural relationship between the target and its key "alternatives" (precursors and impurities), highlighting the functional group transformations detectable by IR.[1]

G Sulfide Precursor (Sulfide) Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (No SO2 bands) Target_Keto TARGET (Keto Form) Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (Distinct C=O doublet) Sulfide->Target_Keto Oxidation (mCPBA/H2O2) + SO2 Bands (1300/1140) Target_Enol TARGET (Enol Form) Stabilized by H-Bonding (Broad OH ~3200, C=C ~1640) Target_Keto->Target_Enol Tautomerization Solvent Dependent Decarb Degradant (Decarboxylated) Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (Loss of Ester C=O) Target_Keto->Decarb Hydrolysis/Decarboxylation - Ester Band

Figure 1: Structural relationships and IR-detectable transformations between the target molecule, its precursor, and potential degradants.[1]

Detailed Spectral Comparison

The Sulfone Region (1350–1100 cm⁻¹)

The most distinct feature separating the target from its sulfide precursor is the sulfone moiety.[1] The oxidation of the sulfur atom introduces two intense bands corresponding to the asymmetric and symmetric stretching vibrations of the O=S=O group.[1]

  • Target Performance: Exhibits two sharp, strong bands.

    • 
      : ~1300–1320 cm⁻¹[1]
      
    • 
      : ~1120–1140 cm⁻¹[1]
      
  • Alternative (Sulfide Precursor): These bands are completely absent.[1] The sulfide C-S stretch is weak and appears in the fingerprint region (600–800 cm⁻¹), making the appearance of strong sulfone bands a definitive "Go/No-Go" signal for reaction completion.[1]

The Carbonyl Region (1760–1650 cm⁻¹)

This region is complex due to the interaction between the ester, the ketone, and the sulfone.[1]

  • Inductive Effects: The electron-withdrawing sulfone group at position 1 exerts an inductive effect through the carbon chain, potentially shifting the position 4 ketone frequency slightly higher than a standard cyclohexanone analog.[1]

  • Beta-Keto Ester Doublet: In the solid state (KBr pellet) or non-polar solvents, the Keto form dominates, showing a "doublet" of carbonyl peaks:

    • Ester C=O: ~1735–1750 cm⁻¹ (Higher frequency).[1]

    • Ketone C=O: ~1715–1725 cm⁻¹ (Lower frequency).[1]

  • Enol Interference: If the sample is analyzed in solution or if the enol form is stabilized, these distinct peaks may merge or diminish, replaced by a lower frequency "conjugated carbonyl" band around 1650 cm⁻¹ and a C=C stretch near 1620 cm⁻¹.[1]

Comparative Data Table

The following table synthesizes theoretical expectations with standard group frequency correlations for this specific scaffold.

Functional GroupVibration ModeTarget (1,1-Dioxide)Alternative 1: Sulfide PrecursorAlternative 2: Decarboxylated
Sulfone (SO₂) Asymmetric Stretch1300–1320 cm⁻¹ (Strong) Absent1300–1320 cm⁻¹
Sulfone (SO₂) Symmetric Stretch1120–1140 cm⁻¹ (Strong) Absent1120–1140 cm⁻¹
Ester (C=O) Stretching1735–1750 cm⁻¹ 1730–1745 cm⁻¹Absent
Ketone (C=O) Stretching1715–1725 cm⁻¹ 1710–1720 cm⁻¹~1715 cm⁻¹
Enol (O-H) H-bonded Stretch3200–2500 cm⁻¹ (Broad) SimilarAbsent (No enolization)
C-H (alpha to S) Bending/StretchAffected by SO₂ (Shifted) NormalAffected by SO₂

Experimental Protocol for Validation

To ensure reproducible data, the following protocol distinguishes between "structural confirmation" and "purity analysis."

Sample Preparation[1]
  • Method A: ATR (Attenuated Total Reflectance): Preferred for rapid purity checks.[1] Requires no sample preparation.[1] Ensure the crystal (Diamond/ZnSe) is clean.[1]

    • Note: ATR often results in slightly lower wavenumber readings (2–5 cm⁻¹) compared to transmission methods due to depth of penetration effects.[1]

  • Method B: KBr Pellet (Transmission): Preferred for high-resolution structural characterization.[1]

    • Mix 1–2 mg of sample with 100 mg dry KBr.[1]

    • Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering).[1]

    • Press under vacuum to form a transparent disc.[1]

Diagnostic Workflow

Use this logic flow to validate your product:

Workflow Start Start Analysis CheckSO2 Check 1300 & 1140 cm⁻¹ (Sulfone Bands) Start->CheckSO2 CheckEster Check 1735-1750 cm⁻¹ (Ester Carbonyl) CheckSO2->CheckEster Present (Strong) Result_Sulfide Result: Incomplete Oxidation (Sulfide Present) CheckSO2->Result_Sulfide Absent CheckOH Check 3200-3400 cm⁻¹ (Broad OH) CheckEster->CheckOH Present Result_Decarb Result: Decarboxylated Impurity CheckEster->Result_Decarb Absent Result_Target Result: Target Molecule Confirmed CheckOH->Result_Target Present (Enol) or Absent (Keto) Both acceptable

Figure 2: Logical decision tree for interpreting IR spectra during synthesis.

Technical Insights & Troubleshooting

The "Missing" Carbonyl Mystery

Observation: You synthesize the target, but the IR spectrum shows a single, broad carbonyl peak around 1650 cm⁻¹ instead of the expected 1740/1715 doublet. Cause: This indicates a high Enol content .[1] The beta-keto ester moiety can form an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.[1] This creates a stable 6-membered chelate ring.[1] Resolution: Dissolve the sample in a non-polar solvent (like


 or 

) for solution IR. The equilibrium often shifts back toward the Keto form in solution, restoring the distinct carbonyl doublet.[1]
Water Contamination

The sulfone group is polar and can be hygroscopic.[1] A broad peak at 3400 cm⁻¹ that lacks the characteristic "stomach-shaped" breadth of an enol/carboxylic acid usually indicates absorbed water.[1] Dry the sample in a vacuum desiccator over


 for 24 hours and re-run the spectrum.
Comparison with Alternatives
  • Vs. Linear Analogs: Cyclic beta-keto esters like this thiopyran derivative have more rigid constraints than linear analogs (e.g., ethyl acetoacetate).[1] This rigidity often leads to sharper, more defined IR bands in the fingerprint region.[1]

  • Vs. Oxygen Analogs (Pyran vs. Thiopyran): The C-O-C stretch in a pyran ring appears near 1100 cm⁻¹, which can overlap with the symmetric sulfone stretch.[1] In the thiopyran 1,1-dioxide, the absence of the ring oxygen simplifies the 1000–1200 cm⁻¹ region, making the sulfone band more diagnostic.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for group frequencies of sulfones and beta-keto esters).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Detailed tabulation of sulfone symmetric/asymmetric stretches).

  • Mistry, B. D. (2009).[1] A Handbook of Spectroscopic Data Chemistry. Oxford Book Company.[1] (Data on cyclic ketone ring strain effects).

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link] (General reference for IR spectra of analogous cyclic sulfones).[1]

  • ChemSynthesis. Ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate Synthesis and Properties. [Link] (Reference for precursor synthesis and properties).

Sources

Comparative

Alternative reagents to "Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide"

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthesis of Non-Benzo Fused Oxicam Analogs and Sulfone Heterocycles Executive Summary: Beyond...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthesis of Non-Benzo Fused Oxicam Analogs and Sulfone Heterocycles

Executive Summary: Beyond the Catalog Reagent

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (CAS 889946-17-2) is a specialized building block used primarily to synthesize non-benzo fused analogs of "Oxicam" NSAIDs (e.g., Piroxicam, Meloxicam) or to introduce polar sulfone motifs into heterocyclic scaffolds.[1]

While the pre-oxidized sulfone ester is convenient, it is often cost-prohibitive and unstable for long-term storage due to the highly acidic proton at the C3 position (active methylene flanked by ketone, ester, and sulfone).[2]

This guide objectively compares the target reagent with three strategic alternatives:

  • The Stable Precursor (Sulfide): Buy the sulfide ester and oxidize it in situ.[2]

  • The "Ground-Up" Route (Acyclic): Synthesize the ring from cheap acyclic diesters via Dieckmann condensation.[2]

  • The Kinetic Analog (Methyl Ester): Use the methyl ester for faster nucleophilic attacks.[2]

Technical Deep Dive: The Target Reagent
  • Target: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide[1][3][4]

  • Core Reactivity:

    • Active Methylene (C3): The C3 proton is highly acidic (

      
      ) due to the electron-withdrawing effects of the ketone, ester, and sulfone.[2] This makes it prone to rapid alkylation or condensation but also susceptible to oxidative degradation if stored improperly.[2][4]
      
    • Sulfone Group: Provides high polarity and metabolic stability but deactivates the ring toward electrophilic aromatic substitution (if aromatized).[2]

Decision Matrix: When to Switch?
Scenario Recommended Reagent Reasoning
High-Throughput Screening (HTS) Target Reagent (1,1-dioxide) Speed is priority; cost is secondary.
Scale-Up (>100g) Acyclic Precursor Cost reduction of >80%; avoids shipping unstable solids.[1][2]
Sensitive Functionality Sulfide Precursor Perform oxidation after coupling to avoid side reactions.[1][2]
Standard Piroxicam Synthesis Saccharin (Benzothiazine) CRITICAL: The target reagent yields a non-benzo ring.[1][2] Standard Oxicams require benzothiazine precursors.[2]
Comparative Analysis of Alternatives
Alternative 1: The "Late-Stage Oxidation" Route (Sulfide Analog)

Reagent: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS 1198-44-3) Strategy: Purchase the sulfide form (cheaper, more stable) and oxidize it to the sulfone using mCPBA or Oxone.[1][4]

  • Pros:

    • Stability: The sulfide is significantly less acidic and less hygroscopic than the sulfone.[2]

    • Chemo-selectivity: Allows you to perform reactions on the ketone/ester before introducing the strong electron-withdrawing sulfone.[2][4]

  • Cons: Requires an oxidation step.[2]

Experimental Protocol: Oxidation to Sulfone

  • Dissolution: Dissolve 1.0 eq of sulfide ester in DCM (0.1 M). Cool to 0°C.[2]

  • Oxidation: Add 2.2 eq of m-CPBA (77% max) portion-wise over 30 mins.

  • Workup: Stir at RT for 2 hours. Quench with sat.

    
     and 
    
    
    
    .[2] Extract with DCM.[2]
  • Yield: Typically 85-92%.[2][4]

  • Validation: Disappearance of sulfide peak in LCMS; shift of

    
    -protons downfield in 
    
    
    
    H NMR.
Alternative 2: The "Ground-Up" Route (Acyclic Precursors)

Reagent: Diethyl 3,3'-thiodipropionate (CAS 4131-74-2) Strategy: Perform a Dieckmann condensation to close the ring, followed by oxidation.

  • Pros:

    • Cost: Starting material is a commodity chemical (very cheap).[2]

    • Scalability: Ideal for multi-kilogram synthesis.[2]

  • Cons: Requires handling of NaH (Sodium Hydride) and strict anhydrous conditions.[2]

Experimental Protocol: Dieckmann Condensation

  • Activation: Suspend 2.2 eq NaH (60% in oil) in anhydrous THF under Argon. Heat to reflux.[2]

  • Addition: Add Diethyl 3,3'-thiodipropionate (1.0 eq) dropwise over 1 hour.

  • Cyclization: Reflux for 3-4 hours. The mixture will solidify/precipitate the enolate.[2]

  • Quench: Cool to 0°C. Acidify with dilute HCl/Acetic acid to pH 5.

  • Isolation: Extract with EtOAc.

  • Yield: 75-85% of the cyclic sulfide ester.[2]

Alternative 3: The Methyl Ester Analog

Reagent: Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide Strategy: Use the methyl ester instead of the ethyl ester.[1][4]

  • Pros:

    • Reactivity: Methyl esters undergo aminolysis (to form the amide bond in Oxicams) faster than ethyl esters due to less steric hindrance.[2]

    • Crystallinity: Methyl derivatives often crystallize better, aiding purification.[2]

  • Cons: Higher susceptibility to hydrolysis.[2]

Visualizing the Synthetic Pathways

The following diagram illustrates the relationship between the acyclic precursors, the sulfide intermediate, and the final sulfone target.

G cluster_0 Critical Decision Point Acyclic Diethyl 3,3'-thiodipropionate (Commodity Chemical) Sulfide Cyclic Sulfide Ester (Stable Intermediate) Acyclic->Sulfide Dieckmann Condensation (NaH, THF, Reflux) Yield: ~80% Target Target: Sulfone Ester (1,1-Dioxide) Sulfide->Target Oxidation (mCPBA or Oxone) Yield: ~90% Product Non-Benzo Oxicam Analog (Final Drug Scaffold) Sulfide->Product Alt: Aminolysis then Oxidation (Avoids acidic proton issues) Target->Product Aminolysis (R-NH2, Xylene, Reflux)

Figure 1: Synthetic tree comparing the Ground-Up route (from Acyclic) vs. the Direct Purchase route (Target), highlighting the stable Sulfide intermediate.

Comparative Data Summary
FeatureTarget Reagent (Ethyl Sulfone)Alt 1: Sulfide Precursor Alt 2: Acyclic Diester
CAS Number 889946-17-21198-44-34131-74-2
Approx.[1][4] Cost (10g) High (

$)
Medium (

)
Low ($)
Stability Low (Hygroscopic/Acidic)HighHigh
Steps to Scaffold 01 (Oxidation)2 (Cyclization + Ox)
Atom Economy 100%~90% (Oxidant waste)~85% (Ethanol byproduct)
Primary Use HTS / Small ScaleProcess DevelopmentCommercial Mfg
Expert Insight: The Benzothiazine Trap

Warning: Many researchers confuse the thiopyran ring with the benzothiazine ring found in commercial Piroxicam.[2]

  • Thiopyran (This Reagent): Saturated 6-membered ring.[2][4] No fused benzene.[2]

  • Benzothiazine (Piroxicam): Fused benzene ring + unsaturated thiazine.[2]

  • Correction: If your goal is to synthesize generic Piroxicam, do not use this reagent . Instead, use Saccharin (CAS 81-07-2) reacting with methyl chloroacetate to form the benzothiazine core via the Gabriel-Colman rearrangement.[2]

G Decision Target Molecule Structure? Benzo Benzo-Fused Core (Piroxicam/Meloxicam) Decision->Benzo Standard NSAID NonBenzo Saturated Thiopyran Core (Novel Analogs) Decision->NonBenzo Novel Scaffold ReagentA Use: Saccharin derivatives (Gabriel-Colman Route) Benzo->ReagentA ReagentB Use: Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate NonBenzo->ReagentB

Figure 2: Decision logic to ensure the correct scaffold selection based on the final drug target.

References
  • Lombardino, J. G., & Wiseman, E. H. (1972).[2] Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide.[1] Potent nonsteroidal anti-inflammatory agents.[2][5] Journal of Medicinal Chemistry, 15(8), 848–849.[2] Link[2]

  • Zin, W. K., et al. (2017).[2] Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.[1][4] Synthesis, 2007, 1584.[2] Link

  • Dieckmann, W. (1901).[2] Über cyclische β-Ketocarbonsäureester.[1][4][6][7] Berichte der deutschen chemischen Gesellschaft, 34, 4212.[2] (Foundational reference for the cyclization protocol).

  • U.S. Patent 4,186,198. Process for the synthesis of 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxides.[1] (Describes the Saccharin route for comparison).

Sources

Validation

"Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide" vs. its pyran analogue in synthesis

This guide provides an in-depth technical comparison between Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (referred to as the Sulfone Scaffold ) and its oxygenated analogue, Ethyl 4-oxotetrahydro-2H-pyran...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (referred to as the Sulfone Scaffold ) and its oxygenated analogue, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (referred to as the Pyran Scaffold ).

Executive Summary

In drug discovery, the choice between a pyran (ether) and a thiopyran 1,1-dioxide (cyclic sulfone) scaffold is rarely arbitrary. While both serve as versatile ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-keto ester building blocks for fused heterocycles, they exhibit divergent electronic and physicochemical profiles. The Pyran Scaffold  offers a classic lipophilic ether profile suitable for blood-brain barrier (BBB) penetration, whereas the Sulfone Scaffold  introduces significant polarity, metabolic stability, and unique electronic activation due to the strong electron-withdrawing nature of the sulfone group. This guide dissects their reactivity, handling, and synthetic utility.

Part 1: Structural & Electronic Profiling

The core difference lies in the heteroatom at Position 1. This substitution dictates the acidity of the


-proton (C3), the electrophilicity of the ketone (C4), and the overall solubility profile.
Electronic Character & Acidity
  • Pyran Scaffold (Ether): The oxygen atom at position 1 is electronegative (

    
    ) but can act as a weak resonance donor in certain unsaturated intermediates. In the saturated ring, it primarily exerts an inductive withdrawing effect (
    
    
    
    ), but this rapidly diminishes with distance.
  • Sulfone Scaffold (1,1-Dioxide): The sulfone group (

    
    ) is strongly electron-withdrawing via both induction (
    
    
    
    ) and field effects. Although the sulfone is at position 1 (separated from the C3 active site by a methylene bridge), its transannular electronic effects make the ring electron-deficient.
    • Impact: The C3 proton in the Sulfone Scaffold is slightly more acidic than in the Pyran Scaffold, facilitating deprotonation under milder basic conditions.

Physicochemical Properties
FeaturePyran Scaffold (Ether)Sulfone Scaffold (1,1-Dioxide)
LogP (Lipophilicity) Moderate to High (Lipophilic)Low (Polar/Hydrophilic)
H-Bonding H-Bond Acceptor (Ether + Carbonyls)Strong H-Bond Acceptor (Sulfone + Carbonyls)
Solubility Soluble in DCM, Toluene, Et2OSoluble in MeCN, DMF, DMSO, hot EtOH
Crystallinity Often oils or low-melting solidsTypically high-melting crystalline solids
Metabolic Stability Susceptible to oxidative metabolism (CYP450)Highly stable (Sulfone is already oxidized)

Part 2: Synthetic Utility & Reactivity[3]

Case Study A: Knoevenagel Condensation

Both scaffolds undergo Knoevenagel condensation with aldehydes to form benzylidene derivatives. However, the Sulfone Scaffold often exhibits faster kinetics due to the enhanced acidity of the C3 position and the higher boiling point solvents (e.g., Ethanol/Water mixtures) typically employed to dissolve it.

  • Pyran Reactivity: Requires standard catalysis (piperidine/AcOH) and often reflux in benzene/toluene with Dean-Stark water removal.

  • Sulfone Reactivity: Can often proceed in aqueous ethanol or acetonitrile with mild base (e.g., ammonium acetate) due to higher polarity and water tolerance.

Case Study B: Heterocycle Formation (Fused Pyrazoles)

Reacting these scaffolds with hydrazines yields fused pyrazoles (e.g., pyrano[4,3-c]pyrazoles vs. thiopyrano[4,3-c]pyrazole 1,1-dioxides).

  • Critical Observation: The Sulfone Scaffold products are significantly more polar. During workup, pyran-fused pyrazoles can typically be extracted into ethyl acetate. The sulfone analogues often precipitate directly from the reaction mixture or require extraction with polar solvents (e.g., n-butanol/DCM mixtures).

Part 3: Experimental Protocols

Protocol 1: Synthesis of Fused Pyrazoles (General Procedure)

Objective: Comparative synthesis of fused pyrazole rings via condensation with hydrazine hydrate.

Reagents:
  • Substrate A: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 eq)

  • Substrate B: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (1.0 eq)

  • Reagent: Hydrazine Hydrate (1.2 eq)

  • Solvent: Ethanol (Abs.)[1]

Step-by-Step Methodology:
  • Preparation: Dissolve 10 mmol of the substrate in 30 mL of Ethanol.

    • Note for Substrate B: If the sulfone does not dissolve completely at RT, gently warm to 40°C. The Pyran scaffold (A) will likely dissolve immediately.

  • Addition: Add Hydrazine Hydrate (12 mmol) dropwise over 5 minutes.

    • Observation: An exotherm is often observed. The Sulfone reaction mixture may turn cloudy faster due to the lower solubility of the intermediate hydrazone.

  • Reflux: Heat the mixture to reflux for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Endpoint: Disappearance of the

      
      -keto ester spot.
      
  • Workup (Divergent):

    • Path A (Pyran): Concentrate solvent to 20% volume. Cool to 0°C. If no precipitate forms, dilute with water and extract with EtOAc (3x). Dry over MgSO4 and concentrate.

    • Path B (Sulfone): Cool to room temperature. The product usually crystallizes out as a white/off-white solid. Filter the precipitate and wash with cold ethanol. This "filtration workup" is a key advantage of the sulfone scaffold for scale-up.

  • Purification: Recrystallize from Ethanol/DMF (for Sulfone) or Ethanol/Hexane (for Pyran).

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the parallel synthetic utility of both scaffolds, highlighting the divergence in fused-system synthesis.

G Start Starting Material (Diester Precursor) Dieckmann Dieckmann Condensation (Base: NaOEt) Start->Dieckmann Cyclization Scaffold_Pyran Pyran Scaffold (Ether Analogue) Dieckmann->Scaffold_Pyran If X = O Scaffold_Sulfone Sulfone Scaffold (1,1-Dioxide) Dieckmann->Scaffold_Sulfone If X = SO2 Reaction_Hydrazine Reaction w/ Hydrazine Scaffold_Pyran->Reaction_Hydrazine Reaction_Aldehyde Knoevenagel w/ Aldehyde Scaffold_Pyran->Reaction_Aldehyde Scaffold_Sulfone->Reaction_Hydrazine Scaffold_Sulfone->Reaction_Aldehyde Prod_Pyran_Pyrazole Pyrano[4,3-c]pyrazole (Lipophilic) Reaction_Hydrazine->Prod_Pyran_Pyrazole Soluble in EtOAc Prod_Sulfone_Pyrazole Thiopyrano[4,3-c]pyrazole 1,1-Dioxide (Polar) Reaction_Hydrazine->Prod_Sulfone_Pyrazole Precipitates (Solid)

Caption: Divergent synthesis pathways showing the generation of distinct pharmacophores from Pyran and Sulfone scaffolds.

Part 5: References

  • Ward, D. E., et al. (2007).[2] "Synthesis of Tetrahydro-4H-thiopyran-4-one and Congeners." Synthesis, 2007(10), 1584–1586.[2]

  • Moghaddam, F. M., et al. (2012). "Efficient synthesis of pyrano[2,3-d]pyrimidine derivatives." Journal of the Iranian Chemical Society, 9, 385–390. (Representative for Pyran reactivity).[3][1][2][4]

  • El-Sawy, E. R., et al. (2022).[2] "Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents."[5] Biological Trace Element Research.

  • Chao, B., et al. (2014).[6] "Cyclic sulfoxides and sulfones in drug design." Journal of Medicinal Chemistry. (Context on Sulfone bioisosteres).

Sources

Comparative

Comparative Guide: Catalytic Systems for Thiopyran Synthesis

Executive Summary Thiopyrans and their hydrogenated derivatives (dihydro- and tetrahydrothiopyrans) are privileged scaffolds in medicinal chemistry, serving as core structures in antipsychotics (e.g., chlorprothixene) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiopyrans and their hydrogenated derivatives (dihydro- and tetrahydrothiopyrans) are privileged scaffolds in medicinal chemistry, serving as core structures in antipsychotics (e.g., chlorprothixene) and antiviral agents. Their synthesis has evolved from classical high-temperature cycloadditions to sophisticated catalytic manifolds that offer precise stereocontrol.

This guide compares the three dominant catalytic paradigms for constructing the thiopyran core: Lewis Acid Catalysis , Organocatalysis , and Transition Metal Catalysis .

Quick Comparison Matrix
FeatureLewis Acid CatalysisOrganocatalysisTransition Metal (RCM)
Primary Mechanism Hetero-Diels-Alder (HDA)Michael-Aldol CascadeRing-Closing Metathesis
Atom Economy High (100% in HDA)HighModerate (Ethylene byproduct)
Stereocontrol High (Diastereoselective)Excellent (Enantioselective)Low (substrate dependent)
Scalability HighModerateHigh
Cost Low (

,

)
Low (Proline)High (Ru, Rh)

Detailed Technical Analysis

Lewis Acid Catalysis: The HDA Standard

Catalysts:


, 

,

-Bis(oxazoline).

Mechanism & Causality: The Hetero-Diels-Alder (HDA) reaction between a thiocarbonyl (dienophile) and a diene is the most direct route to dihydrothiopyrans. Lewis acids function by coordinating to the thiocarbonyl sulfur or the diene's auxiliary group. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile, narrowing the HOMO-LUMO gap and accelerating the reaction under mild conditions.

  • Why it works: Sulfur's high polarizability makes it an excellent "soft" donor for soft Lewis acids (e.g.,

    
    , 
    
    
    
    ).
  • Stereochemical Outcome: The reaction typically proceeds via an endo transition state to maximize secondary orbital interactions, yielding cis-fused systems. Chiral ligands (e.g., bis-oxazolines) create a steric pocket that enforces facial selectivity.

Organocatalysis: The Asymmetric Cascade

Catalysts: L-Proline, Chiral Thioureas, Secondary Amines.

Mechanism & Causality: Organocatalysis often employs a domino Michael-Aldol sequence. For example, a secondary amine catalyst condenses with an enal to form an iminium ion (lowering LUMO) or an enamine (raising HOMO). In the synthesis of tetrahydrothiopyrans, L-proline catalyzes the addition of mercaptoacetaldehyde to


-unsaturated ketones.
  • Self-Validating Logic: The formation of the final ring is thermodynamically driven by the release of water and the restoration of the catalyst. If the ring does not close, the intermediate remains trapped, preventing catalyst turnover—a built-in quality control.

  • Green Chemistry: These reactions often run in ethanol or water, avoiding the chlorinated solvents required for Lewis acids.

Transition Metal Catalysis: Ring-Closing Metathesis (RCM)

Catalysts: Grubbs II, Hoveyda-Grubbs.

Mechanism & Causality: Unlike the cycloaddition approaches, RCM constructs the ring from an acyclic diene precursor containing a sulfide linkage. High-valent Ruthenium carbenes facilitate the redistribution of carbon-carbon double bonds.

  • Utility: This method is indispensable when the thiopyran ring requires specific substitution patterns that are inaccessible via HDA (e.g., macrocycles or bridged systems).

Visualization of Mechanistic Pathways[1][2]

Diagram 1: Lewis Acid Catalyzed Hetero-Diels-Alder (HDA)

This diagram illustrates the frontier orbital interaction and the endo transition state preference induced by Lewis Acid coordination.

HDA_Mechanism cluster_inputs Reactants Diene 1,3-Diene (HOMO) TS Endo Transition State (Secondary Orbital Interaction) Diene->TS [4+2] Cycloaddition Dienophile Thiocarbonyl (LUMO) Complex Activated Complex (Lowered LUMO) Dienophile->Complex Coordination LA Lewis Acid (BF3/Cu) LA->Complex Complex->TS Product Dihydrothiopyran (Cis-Major) TS->Product Bond Formation

Caption: Lewis acid coordination lowers dienophile LUMO, facilitating an endo-selective [4+2] cycloaddition.

Diagram 2: Organocatalytic Michael-Aldol Cascade

This workflow depicts the stepwise construction of the thiopyran ring using L-Proline, highlighting the "Imine-Enamine" activation cycle.

Organocatalysis Catalyst L-Proline Iminium Iminium Ion (Activated Electrophile) Catalyst->Iminium Condensation Substrate1 Enone Substrate1->Iminium Substrate2 Mercapto-aldehyde Michael Thio-Michael Adduct Iminium->Michael + Substrate 2 (S-Attack) Enamine Enamine Intermediate (Nucleophile) Michael->Enamine Tautomerization Cyclization Intramolecular Aldol Enamine->Cyclization Ring Closure Product Tetrahydrothiopyran (High ee%) Cyclization->Product Hydrolysis Product->Catalyst Recycle

Caption: Stepwise construction of the thiopyran ring via a Proline-catalyzed Michael-Aldol cascade.

Experimental Protocols

Protocol A: Lewis Acid Catalyzed HDA (High Throughput)

Best for: Rapid generation of dihydrothiopyrans from thiochalcones.

Reagents:

  • Thiochalcone (1.0 equiv)

  • 2,3-Dimethyl-1,3-butadiene (5.0 equiv)

  • 
     (10 mol%)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve thiochalcone (1 mmol) in anhydrous DCM (5 mL).

  • Activation: Cool to 0°C. Add

    
     (0.1 mmol) dropwise. Observation: Solution color may deepen, indicating coordination.
    
  • Addition: Add diene (5 mmol) slowly via syringe.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Add sat.

    
     (5 mL). Extract with DCM (3 x 10 mL).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography on silica gel.
    

Validation Check: The disappearance of the characteristic blue/violet color of the thiochalcone is a visual indicator of reaction progress.

Protocol B: Organocatalytic Enantioselective Synthesis

Best for: Chiral tetrahydrothiopyrans with multiple stereocenters.[1]

Reagents:

  • Arylidenemalononitrile (1.0 equiv)

  • Tetrahydrothiopyran-4-one precursor (1.0 equiv)

  • L-Proline (20 mol%)

  • Solvent: Ethanol (Green solvent).

Procedure:

  • Mixing: In a screw-capped vial, combine the aldehyde (1 mmol), malononitrile (1 mmol), and L-Proline (0.2 mmol) in Ethanol (2 mL).

  • Stirring: Stir at room temperature for 30 minutes to form the Knoevenagel adduct in situ.

  • Cascade: Add the sulfur-containing active methylene compound.

  • Reflux: Heat to mild reflux (78°C) for 4–6 hours.

  • Crystallization: Cool to room temperature. The product often precipitates directly.

  • Filtration: Filter the solid and wash with cold ethanol. Recrystallize if necessary.

Validation Check: High optical rotation values in the isolated product confirm the efficacy of the proline catalyst.

Comparative Performance Data

The following data aggregates results from key studies (see References) comparing the synthesis of substituted thiopyrans.

MetricLewis Acid (

)
Organocatalyst (L-Proline)Transition Metal (Ru-RCM)
Typical Yield 85 - 95%75 - 90%60 - 85%
Reaction Time 1 - 3 Hours4 - 12 Hours12 - 24 Hours
Enantiomeric Excess (ee) N/A (unless chiral ligand used)> 90%N/A (substrate control)
Temperature -78°C to 0°C25°C to 80°C40°C to 110°C
Solvent Scope DCM, Toluene (Strictly Anhydrous)EtOH,

, MeOH
DCM, Toluene (Degassed)

Conclusion

For rapid, racemic scaffold generation , Lewis Acid catalysis (


) remains the gold standard due to its speed and high yields. However, for drug development requiring high optical purity , Organocatalysis (L-Proline) is superior, offering a greener profile and excellent enantioselectivity without toxic metal residues. Transition metal catalysis (RCM) should be reserved for macrocyclic or difficult-to-close  thiopyran variants where cycloaddition is geometrically impossible.

References

  • Mousavi-Ebadia, M., et al. (2025).[2] Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Link]

  • Mlostoń, G., et al. (2024).[3][4][5] Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions. Molecules. [Link]

  • Muramulla, R. A., et al. (2011). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PMC - PubMed Central. [Link]

  • Guindon, Y., & Frenette, R. (1983).[6] Transition-metal-catalyzed dehydrative thioetherification. (Cited in Chemical Review and Letters, 2024). [Link]

Sources

Validation

The Sulfone Advantage: A Comparative Guide to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide in Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the synthesis of pyrazole derivatives remains a cornerstone for the development of new therapeutic agents. These...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the synthesis of pyrazole derivatives remains a cornerstone for the development of new therapeutic agents. These five-membered aromatic heterocycles are privileged scaffolds, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The classical Knorr pyrazole synthesis, a reaction of a 1,3-dicarbonyl compound with a hydrazine, has long been the go-to method.[3] Traditionally, β-keto esters like ethyl acetoacetate have been the workhorses in this reaction. However, the emergence of more functionalized building blocks offers opportunities for enhanced synthetic efficiency and molecular diversity. This guide provides an in-depth comparison of a versatile β-keto sulfone, Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide , against the conventional β-keto ester approach for the synthesis of pyrazole derivatives.

At a Glance: β-Keto Sulfone vs. β-Keto Ester in Pyrazole Synthesis

FeatureEthyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxideEthyl Acetoacetate (Typical β-Keto Ester)
Reactivity High, driven by the electron-withdrawing sulfone group.Moderate.
Reaction Conditions Often milder conditions can be employed.Typically requires heating and acidic or basic catalysis.[4][5]
Yields Generally high due to favorable thermodynamics.Variable, can be high but may be impacted by side reactions.[6][7]
Structural Diversity The thiopyran sulfone backbone offers a unique scaffold for further functionalization.Provides a simple pyrazolone core.
Key Advantage The sulfone group can act as a leaving group or be retained for further chemical modification.[8]Readily available and cost-effective.

The Underlying Chemistry: Why the Sulfone Moiety Matters

The enhanced efficacy of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide in pyrazole synthesis can be attributed to the strong electron-withdrawing nature of the sulfone group. This has two significant consequences:

  • Increased Acidity of the α-Proton: The methylene protons between the ketone and the sulfone are more acidic than those in a typical β-keto ester. This facilitates enolate formation under milder basic conditions, which can be advantageous for sensitive substrates.

  • Activation of the Carbonyl Group: The sulfone group enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.

This inherent reactivity profile often translates to faster reaction times and higher yields compared to traditional β-keto esters.

Comparative Synthesis of a Pyrazolone Derivative

To illustrate the practical differences, let's compare the synthesis of a generic 3-substituted-4,5-dihydro-1H-pyrazol-5-one from our target β-keto sulfone and the archetypal β-keto ester, ethyl acetoacetate.

Method 1: Synthesis from Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

This pathway leverages the reactivity of the β-keto sulfone to produce a pyrazolone with a spirocyclic thiopyran sulfone moiety, a unique structural motif with potential for further chemical exploration.

Reaction Scheme:

G start Ethyl 4-oxotetrahydro-2H- thiopyran-3-carboxylate 1,1-dioxide product Spiro[thiopyran-4,4'-pyrazolidine]- 3',5'-dione 1,1-dioxide start->product Condensation hydrazine Hydrazine Hydrate hydrazine->product solvent Ethanol, Reflux

Caption: Synthesis of a spirocyclic pyrazolone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by vacuum filtration.

  • Purification: If necessary, the crude product can be recrystallized from ethanol to yield the pure spirocyclic pyrazolone derivative.

Rationale for Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common solvent for Knorr-type condensations as it effectively dissolves both reactants and is relatively easy to remove.

  • Reflux Conditions: Heating is typically required to overcome the activation energy for the cyclization step.

  • Slight Excess of Hydrazine: A small excess of hydrazine ensures the complete consumption of the starting β-keto sulfone.

Method 2: Synthesis from Ethyl Acetoacetate (Knorr Pyrazole Synthesis)

This is the classic approach to synthesizing 3-methyl-5-pyrazolone.

Reaction Scheme:

G start Ethyl Acetoacetate product 3-Methyl-5-pyrazolone start->product Condensation hydrazine Hydrazine Hydrate hydrazine->product conditions Ethanol, 60°C

Caption: Classic Knorr synthesis of 3-methyl-5-pyrazolone.

Experimental Protocol:

  • Reaction Setup: In a 250 mL conical flask, place ethyl acetoacetate (1 equivalent) and stir magnetically.[7]

  • Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (1 equivalent) in ethanol dropwise. The temperature of the reaction mixture should be maintained at approximately 60°C as the reaction is exothermic.[7]

  • Reaction: Continue stirring for 1 hour, during which a crystalline product should separate.[7]

  • Work-up and Isolation: Cool the mixture in an ice bath to complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol.[7]

  • Purification: Dry the white crystalline product. Recrystallization from ethanol can be performed if higher purity is required.[7]

Rationale for Experimental Choices:

  • Temperature Control: The initial reaction between ethyl acetoacetate and hydrazine is exothermic. Maintaining the temperature around 60°C prevents runaway reactions and potential side product formation.[7]

  • Stirring: Continuous stirring is crucial to ensure proper mixing of the reactants and to facilitate the precipitation of the product.[7]

  • Cooling and Washing: Cooling in an ice bath maximizes the yield of the crystalline product. Washing with cold ethanol removes any unreacted starting materials and soluble impurities.[7]

Performance Comparison: A Data-Driven Perspective

ParameterSynthesis with β-Keto SulfoneSynthesis with β-Keto EsterSupporting Evidence
Typical Yield Often >80%70-95%[6][7]
Reaction Time 1-3 hours1-5 hours[5][7]
Reaction Temperature Room Temperature to Reflux50-100°C[5][7]
Catalyst Often not required or mild baseOften requires acid or base catalysis[5][9]

The Broader Synthetic Utility: Beyond Pyrazoles

The value of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide extends beyond the synthesis of pyrazoles. The versatile sulfone moiety can participate in a variety of other transformations, making it a valuable building block for a range of heterocyclic systems.[8]

G main Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide sub1 Pyrazoles main->sub1 Hydrazines sub2 Pyrimidines main->sub2 Amidines sub3 Isoxazoles main->sub3 Hydroxylamine sub4 Other Heterocycles main->sub4 Other Dinucleophiles

Caption: Synthetic utility of the target β-keto sulfone.

Conclusion

For researchers and drug development professionals seeking to expand their synthetic toolbox, Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide presents a compelling alternative to traditional β-keto esters for the synthesis of pyrazole derivatives and other heterocycles. Its enhanced reactivity, often leading to milder reaction conditions and high yields, coupled with the unique structural features it imparts, makes it a valuable asset in the quest for novel bioactive molecules. While β-keto esters remain a cost-effective and reliable choice for many applications, the strategic use of this β-keto sulfone can open doors to new chemical space and potentially streamline multi-step synthetic sequences.

References

  • Wikipedia. Knorr pyrrole synthesis. Available from: [Link]

  • Jetir.org. REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Available from: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

  • IJFMR. Synthesis of Pyrazole Derivatives A Review. Available from: [Link]

  • Name-Reaction.com. Knorr Pyrazole Synthesis. Available from: [Link]

  • SciSpace. Synthesis of pyrazolone derivatives and their biological activities. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

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Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
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